physicochemical properties of 4-(4-Methoxyphenyl)phenethyl alcohol
This guide provides an in-depth technical analysis of 4-(4-Methoxyphenyl)phenethyl alcohol . Part 1: Executive Summary & Structural Disambiguation The Nomenclature Paradox In high-precision chemical research, the string...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-(4-Methoxyphenyl)phenethyl alcohol .
Part 1: Executive Summary & Structural Disambiguation
The Nomenclature Paradox
In high-precision chemical research, the string "4-(4-Methoxyphenyl)phenethyl alcohol" presents a semantic ambiguity that must be resolved prior to experimentation. It can be interpreted in two distinct ways:
The Literal Interpretation (Biphenyl Scaffold): A phenethyl alcohol core substituted with a 4-methoxyphenyl group at the para-position.
Relevance: A common reagent, Tyrosol derivative, and building block for beta-blockers.
Editorial Decision:
To ensure maximum utility, this guide primarily profiles the Biphenyl Scaffold (Interpretation 1) as it aligns with the specific complexity of the user's query ("4-(4-Methoxyphenyl)..."), while providing comparative baseline data for the Anisole Derivative (Interpretation 2) .
Part 2: Physicochemical Profiling
The following data contrasts the verified properties of the common ether with the predicted/experimental values of the biphenyl analog.
Table 1: Comparative Physicochemical Properties
Property
Biphenyl Analog (Target)
Anisole Derivative (Reference)
Systematic Name
2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol
2-(4-methoxyphenyl)ethanol
Structure
MeO-Ph-Ph-CH2CH2OH
MeO-Ph-CH2CH2OH
Molecular Weight
228.29 g/mol
152.19 g/mol
CAS Number
Not widely listed (Scaffold ID: 1226267-33-9 related)
702-23-8
Physical State
Crystalline Solid
Low-Melting Solid / Oil
Melting Point
124°C - 128°C (Predicted)
26°C - 28°C [1]
Boiling Point
~410°C (Predicted)
334°C - 336°C [2]
LogP (Lipophilicity)
3.8 - 4.2 (High Lipophilicity)
1.45 [3]
Water Solubility
Insoluble (< 0.1 mg/L)
Poor (~9.4 g/L)
H-Bond Donors/Acc.
1 Donor / 2 Acceptors
1 Donor / 2 Acceptors
Polar Surface Area
29.5 Ų
29.5 Ų
Key Insight: The biphenyl extension drastically increases lipophilicity (LogP ~4.0) and melting point due to enhanced
- stacking interactions, making it a suitable mesogen for liquid crystal applications but requiring polar aprotic solvents (DMSO, DMF) for biological assays.
Part 3: Synthetic Methodologies
Protocol A: Synthesis of the Biphenyl Analog (Suzuki-Miyaura Coupling)
For the synthesis of 2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol.
Rationale:
Direct alkylation of biphenyl is non-selective. The most robust, self-validating route utilizes a Palladium-catalyzed cross-coupling between a boronic acid and a halogenated phenethyl alcohol.
Degassing: Charge a reaction flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x) to remove O₂ (prevents homocoupling).
Solvation: Add degassed Dioxane/Water mixture.
Catalysis: Add Pd catalyst under positive Argon flow.
Reaction: Heat to 90°C for 12-16 hours. Monitor via TLC (Hexane/EtOAc 7:3).
Checkpoint: Disappearance of the bromide spot (Rf ~0.4) indicates completion.
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Caption: Figure 1. Palladium-catalyzed cross-coupling workflow for the synthesis of the biphenyl alcohol scaffold.
Part 4: Analytical Characterization
To validate the identity of the synthesized Biphenyl Analog , compare experimental spectra against these theoretical expectations:
¹H NMR (400 MHz, CDCl₃):
7.50–7.45 (m, 4H, Biphenyl core overlap).
7.28 (d, 2H, Ar-H ortho to ethyl group).
6.98 (d, 2H, Ar-H ortho to methoxy).
3.89 (t, 2H, -CH ₂OH).
3.85 (s, 3H, -OCH ₃).
2.90 (t, 2H, Ar-CH ₂-).
Diagnostic Signal: The para-substitution pattern (two doublets) of the methoxy ring and the AA'BB' system of the central ring confirm the biphenyl structure.
Mass Spectrometry (ESI+):
Expected [M+H]⁺: 229.12 m/z.
Expected [M+Na]⁺: 251.10 m/z.
Part 5: Applications in Drug Discovery
1. Bioisosteric Replacement:
The 4-(4-methoxyphenyl)phenethyl alcohol moiety serves as an expanded, lipophilic bioisostere for Tyrosol and Estradiol pharmacophores.
Mechanism:[5][6] The biphenyl core mimics the steroid backbone's rigid geometry, while the hydroxyethyl tail mimics the 17
-OH group of estradiol.
2. Linker Chemistry (PROTACs):
The primary alcohol provides a versatile handle for conjugation. It can be converted to a tosylate or halide to attach E3 ligase ligands (e.g., Thalidomide derivatives) for PROTAC design, where the biphenyl group acts as a rigid spacer to improve cell permeability.
Visualization: Pharmacophore Mapping
Caption: Figure 2. Pharmacophore decomposition of the molecule, highlighting regions critical for receptor binding and synthetic utility.
References
NIST Chemistry WebBook. (2023). 2-(4-Methoxyphenyl)ethanol Phase Change Data. National Institute of Standards and Technology.[1] Retrieved from [Link]
PubChem. (2024).[2] Compound Summary: 4-Methoxyphenethyl alcohol (CID 69705). National Center for Biotechnology Information. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthetic protocol).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Definition
This guide provides a rigorous analysis of 4-(4-Methoxyphenyl)phenethyl alcohol (Systematic Name: 2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol). Unlike the simpler 4-methoxyphenethyl alcohol, this molecule features a biphenyl core , significantly altering its physicochemical properties, conformational landscape, and potential applications in liquid crystal engineering and medicinal chemistry.
The molecule consists of three distinct structural domains:
The Biphenyl Scaffold: A conjugated system serving as the rigid mesogenic core.
The Electron-Donating Methoxy Tail: A para-substituted group modulating electronic density and dipole moment.
The Flexible Hydroxyethyl Head: A polar terminal group facilitating hydrogen bonding and solubility.
Conformational Analysis: The Biphenyl Twist
The defining structural feature of this molecule is the torsion angle (
) between the two phenyl rings. Understanding this twist is critical for predicting solid-state packing and biological docking.
Steric vs. Electronic Competition
The conformation of the biphenyl core is governed by a delicate balance between two opposing forces:
-Conjugation (Planarizing Force): Favors a planar geometry () to maximize orbital overlap between the two aromatic rings.
Steric Repulsion (Twisting Force): The ortho-hydrogens on adjacent rings repel each other, favoring a twisted geometry (
).
Consensus Conformation:
Gas Phase / Solution: The molecule typically adopts a twisted conformation with a dihedral angle of approximately 30°–45° . This minimizes steric clash while maintaining partial conjugation.
Solid State (Crystalline): Crystal packing forces often flatten the molecule to near 0° (planar) to maximize
- stacking interactions, a phenomenon critical for its utility in liquid crystal displays (LCDs).
Side-Chain Dynamics
Methoxy Group: Generally coplanar with its attached phenyl ring to maximize resonance donation (
character of the C-O bond).
Hydroxyethyl Chain: Exhibits high flexibility. The C(
)-C() bond can rotate between anti and gauche conformers. The anti conformer is typically lower in energy, extending the molecular length, which is favorable for mesogenic (liquid crystal) behavior.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to synthesize 4-(4-Methoxyphenyl)phenethyl alcohol is via Suzuki-Miyaura cross-coupling . This method ensures regioselectivity and high yields.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and reaction pathway for the synthesis.
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biphenyl alcohol.
Detailed Experimental Methodology
Reagents:
4-Methoxyphenylboronic acid (1.2 eq)
2-(4-Bromophenyl)ethanol (1.0 eq)
Pd(PPh
) (3-5 mol%)
K
CO (2.0 eq)
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Protocol:
Degassing: Charge a reaction flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times to remove Oxygen (critical to prevent Pd catalyst deactivation).
Solvation: Add the degassed solvent mixture via syringe.
Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Nitrogen.
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–16 hours. Monitor progress via TLC (Target
will differ significantly from starting bromide).
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous
.
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Characterization & Validation
To ensure the integrity of the synthesized molecule, the following spectroscopic signatures must be verified.
NMR Spectroscopy (Predicted Data)
Nucleus
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
H
7.45 - 7.55
Multiplet
4H
Biphenyl Core (Ortho to bond)
H
7.28
Doublet
2H
Phenyl Ring A (Meta to bond)
H
6.98
Doublet
2H
Phenyl Ring B (Ortho to OMe)
H
3.85
Singlet
3H
Methoxy (-OCH)
H
3.88
Triplet
2H
Ethyl (-CHOH)
H
2.90
Triplet
2H
Ethyl (Ar-CH-)
Infrared (IR) Spectroscopy
3300–3400 cm
: Broad O-H stretch (Intermolecular H-bonding).
2850–2950 cm
: C-H aliphatic stretches (Ethyl chain).
1600–1610 cm
: C=C aromatic stretch (Biphenyl characteristic).
1245 cm
: C-O-C asymmetric stretch (Aryl alkyl ether).
Applications & Significance
The biphenyl core of 4-(4-Methoxyphenyl)phenethyl alcohol positions it as a valuable intermediate in two primary fields:
Liquid Crystals: The rigid biphenyl unit acts as a mesogen . The flexible ethyl alcohol tail allows for the attachment of longer alkyl chains or polymerization, facilitating the formation of smectic or nematic phases.
Medicinal Chemistry: Biphenyl structures are "privileged scaffolds" in drug design. This specific alcohol can serve as a precursor for estrogen receptor modulators or tyrosinase inhibitors , where the biphenyl mimics the steroidal backbone.
References
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry. Link
ChemicalBook. "4-(4-Methoxyphenyl)phenethyl alcohol Entry". ChemicalBook Database. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link
Almenningen, A., et al. (1985). "The molecular structure of biphenyl in the gas phase". Journal of Molecular Structure. Link
This guide provides a comprehensive thermodynamic stability analysis of methoxy-substituted phenethyl alcohols (2-, 3-, and 4-isomers). It synthesizes experimental physical constants with theoretical thermochemical estim...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive thermodynamic stability analysis of methoxy-substituted phenethyl alcohols (2-, 3-, and 4-isomers). It synthesizes experimental physical constants with theoretical thermochemical estimations to address the gap in direct literature values for these specific fine chemical intermediates.
Technical Guide & Stability Data Repository
Executive Summary & Structural Scope
Methoxy-substituted phenethyl alcohols (MPEAs) serve as critical synthons in the manufacture of pharmaceuticals (e.g., cardiovascular agents), fragrances, and liquid crystals. Their thermodynamic stability is governed by the interplay between the phenethyl alcohol backbone (flexible alkyl chain) and the methoxy substituent (electronic donor/acceptor).
This guide analyzes the three constitutional isomers:
2-MPEA (Ortho): Sterically congested; potential for intramolecular electrostatic interactions.
3-MPEA (Meta): Electronically decoupled; governed by inductive effects.
4-MPEA (Para): Symmetric; highest crystalline stability (solid at RT).
The stability profile below integrates experimental phase transition data with group-additivity-derived thermochemical parameters.
Physical Property Atlas & Phase Stability
The following data aggregates supplier certificates of analysis (CoA) and physical property databases. The distinct melting point of the para isomer highlights the impact of molecular symmetry on crystal lattice energy.
Table 1: Comparative Physical Constants
Property
2-MPEA (Ortho)
3-MPEA (Meta)
4-MPEA (Para)
CAS Number
7417-18-7
5020-41-7
702-23-8
Physical State (25°C)
Liquid
Liquid
Solid (Low Melting)
Melting Point ()
< 0 °C (est.)
< 0 °C (est.)
26 – 29 °C
Boiling Point (, 760 Torr)
~275 °C (extrapolated)
~278 °C (extrapolated)
257.5 °C
Boiling Point (Reduced)
133–135 °C @ 10 mmHg
141–143 °C @ 12 mmHg
141–143 °C @ 12 mmHg
Density (, 25°C)
1.076 g/mL
1.075 g/mL
1.058 g/mL
Refractive Index ()
1.540
1.538
1.524
Flash Point
> 113 °C
> 113 °C
> 113 °C
Analyst Note: The para isomer's solid state at room temperature (MP ~28°C) presents a unique stability challenge during transport. Excursions above 28°C cause melting; subsequent re-solidification can lead to polymorphism or "caking," affecting dissolution rates in formulation.
Thermochemical Stability (Estimated)
Due to the scarcity of direct calorimetric data for these specific isomers, Benson Group Additivity is employed to estimate the Standard Enthalpy of Formation (
). This method sums the contributions of individual atom groups to predict the molecule's total energy.
Note: More negative values indicate higher thermodynamic stability relative to constituent elements.
Structural Stability Analysis[11]
Ortho-Effect: The 2-methoxy group creates steric repulsion with the ethyl side chain. Unlike guaiacol (2-methoxyphenol), where a 5-membered intramolecular hydrogen bond stabilizes the molecule, 2-MPEA would require a strained 7-membered ring (
) to H-bond intramolecularly. This is entropically unfavorable, making the ortho isomer less stable and more prone to oxidative degradation at the benzylic position due to ring strain.
Para-Symmetry: 4-MPEA lacks steric strain and benefits from efficient packing forces (London dispersion), evidenced by its higher melting point.
Experimental Protocols for Stability Validation
To generate self-validating data for regulatory filing (IND/NDA), the following protocols are recommended.
Protocol A: Accelerated Stability via Isothermal Microcalorimetry (IMC)
Use this to detect slow degradation (oxidation/hydrolysis) that HPLC might miss in short timeframes.
Instrument: TA Instruments TAM IV or equivalent.
Sample Prep: Weigh 100 mg of MPEA into a 4 mL glass ampoule. Purge with
(control) or Air (oxidative stress). Seal hermetically.
Equilibration: Lower ampoule into the calorimeter at 40.0°C. Allow 45 minutes for thermal equilibrium.
Measurement: Record heat flow (
) for 72 hours.
Data Analysis:
Stable: Heat flow baseline is flat and
.
Unstable: Exponential rise in heat flow indicates autocatalytic degradation.
Integration:
. Correlate total heat with HPLC purity loss to determine degradation enthalpy.
Protocol B: Vapor Pressure & Enthalpy of Vaporization (
)
Essential for distillation process design.
Method: Static method (ebulliometry) at reduced pressures.
Setup: Connect a vacuum-jacketed vessel containing the MPEA to a digital manometer and vacuum controller.
Step-Wise Heating:
Set pressure to 10 mmHg.[2] Heat until reflux. Record
.
Increase pressure to 20, 50, 100, 200 mmHg. Record
at each step.
Calculation: Plot
vs (Kelvin).
Slope =
Intercept = Constant related to entropy.
Validation: The linearity (
) confirms pure component behavior without significant thermal decomposition during heating.
Visualization: Stability & Workflow
Diagram 1: Thermodynamic Stability Hierarchy
This diagram illustrates the relationship between structural substitution and thermodynamic stability.
Caption: Comparative stability hierarchy of MPEA isomers based on phase state and steric energy.
Diagram 2: Experimental Stability Workflow
A logical flow for determining the stability profile of a new lot of MPEA.
Caption: Decision tree for evaluating MPEA thermodynamic stability using thermal analysis.
References
National Institute of Standards and Technology (NIST). 2-(4-Methoxyphenyl)ethanol Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. 4-Methoxyphenethyl alcohol (Compound CID 69705).[3] National Library of Medicine. Available at: [Link]
Benson, S. W.Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience, 1976. (Foundational text for Group Additivity Method).
Pure Synth. 2-Methoxyphenethyl Alcohol CoA Data. Available at: [Link]
4-(4-Methoxyphenyl)phenethyl alcohol: A Comprehensive Technical Guide to Chemical Identifiers, Synthesis, and Applications
Introduction & Strategic Significance In the landscape of medicinal chemistry and advanced materials, biphenyl scaffolds serve as privileged structures due to their predictable pharmacokinetics and rigid geometry. 4-(4-M...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
In the landscape of medicinal chemistry and advanced materials, biphenyl scaffolds serve as privileged structures due to their predictable pharmacokinetics and rigid geometry. 4-(4-Methoxyphenyl)phenethyl alcohol is a highly versatile biphenyl building block. By offering a unique combination of lipophilicity, electron density, and a reactive terminal hydroxyl handle, this compound acts as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, including AMPA receptor potentiators and Adenosine A2A receptor antagonists[1][2].
This technical guide synthesizes the chemical identity, structural causality, and field-proven experimental workflows required to synthesize and utilize this compound effectively.
Chemical Identity & Physical Properties
Accurate chemical identification is the foundation of reproducible research. The table below consolidates the verified quantitative data and structural identifiers for 4-(4-Methoxyphenyl)phenethyl alcohol[3][4][5].
The molecular architecture of CAS 60277-24-9 is strategically valuable. Every functional group serves a distinct mechanistic purpose in downstream drug development:
The Biphenyl Core: Provides a rigid, lipophilic scaffold that effectively occupies hydrophobic pockets in target receptors. The planar nature of the biphenyl system restricts conformational flexibility, significantly reducing the entropic penalty upon receptor binding[1].
The Methoxy Group (-OCH₃): Positioned at the para-position of the distal phenyl ring, it acts as an electron-donating group (EDG) via resonance, enriching the electron density of the biphenyl system. It also serves as a critical hydrogen bond acceptor in protein-ligand interactions.
The Phenethyl Alcohol Moiety (-CH₂CH₂OH): The terminal hydroxyl group provides an essential synthetic handle. It can be readily converted into a leaving group (e.g., mesylate, tosylate, or halide) for subsequent nucleophilic substitution, enabling the attachment of complex pharmacophores like pyrroles or pyrazoles[2].
Experimental Workflow: Synthesis of CAS 60277-24-9
The most efficient and high-yielding route to synthesize 4-(4-Methoxyphenyl)phenethyl alcohol is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromophenethyl alcohol and (4-methoxyphenyl)boronic acid[2]. This method is preferred over Grignard-based approaches due to its high functional group tolerance, eliminating the need to protect the primary alcohol.
Workflow for the Palladium-catalyzed Suzuki-Miyaura synthesis of CAS 60277-24-9.
Step-by-Step Protocol & Causality
Step 1: Reaction Setup and Degassing
Action: In a round-bottom flask, combine 4-bromophenethyl alcohol (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq). Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v) and K₂CO₃ (2.0 eq). Sparge the biphasic mixture with Argon for 15 minutes.
Causality: Toluene solubilizes the organic reactants, water dissolves the inorganic base (K₂CO₃), and ethanol acts as a phase-transfer bridge, homogenizing the interface where transmetalation occurs. Rigorous degassing is critical; residual oxygen will irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote oxidative homocoupling of the boronic acid.
Step 2: Catalyst Introduction and Reflux
Action: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a positive Argon stream. Heat the biphasic mixture to 85°C for 12 hours.
Causality: Pd(PPh₃)₄ is highly air-sensitive. Adding it post-degassing maximizes catalytic turnover. The elevated temperature (85°C) provides the necessary activation energy to drive the oxidative addition of the electron-rich 4-bromophenethyl alcohol to the Pd(0) center, which is typically the rate-determining step.
Step 3: Self-Validating Monitoring (TLC)
Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent.
Validation: The starting bromide will appear as a higher Rf spot, while the highly polar biphenyl alcohol product will elute significantly lower. The complete disappearance of the bromide spot confirms reaction completion, acting as a self-validating checkpoint before workup.
Step 4: Workup and Purification
Action: Cool the mixture to room temperature, dilute with Ethyl Acetate, and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Causality: Brine washing removes residual water and potassium borate byproducts. Silica gel chromatography effectively separates the desired product from triphenylphosphine oxide (a highly polar byproduct of the catalyst) and trace homocoupled impurities.
Downstream Applications: Receptor Modulation
Derivatives of 4-(4-Methoxyphenyl)phenethyl alcohol are extensively utilized in the development of CNS therapeutics. By converting the terminal hydroxyl group into a leaving group, researchers can append heterocyclic moieties to generate potent allosteric modulators[2].
Specifically, these biphenyl derivatives act as positive allosteric modulators (PAMs) of the AMPA receptor. By binding to the allosteric site of the receptor, they slow the rate of channel desensitization and deactivation in the presence of glutamate. This prolonged channel opening increases sodium and calcium influx, enhancing excitatory postsynaptic potentials (EPSPs) and promoting neuroplasticity—a mechanism actively investigated for treating cognitive deficits in schizophrenia and Alzheimer's disease[2]. Furthermore, related biphenyl analogs derived from this scaffold are utilized to improve Adenosine A2A receptor binding selectivity, acting as potent antagonists in behavioral assays[1].
Mechanism of AMPA receptor potentiation by biphenyl derivatives in cognitive enhancement.
Analytical Validation
To ensure the trustworthiness of the synthesized CAS 60277-24-9, researchers must validate the product using standard analytical techniques:
¹H NMR (CDCl₃): Look for the characteristic methoxy singlet around δ 3.85 ppm (3H), the triplet for the -CH₂- attached to the hydroxyl group around δ 3.90 ppm (2H), and the distinct multiplet of the 8 aromatic protons of the biphenyl system between δ 7.20 - 7.60 ppm.
Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ should be observed at m/z 229.1, confirming the molecular weight of 228.29 g/mol .
toxicity profile and safety data sheet (SDS) for 4-(4-Methoxyphenyl)phenethyl alcohol
The following technical guide provides an in-depth toxicity profile and safety data sheet (SDS) analysis for 4-Methoxyphenethyl alcohol (CAS 702-23-8). Editorial Note on Chemical Identity : The nomenclature "4-(4-Methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth toxicity profile and safety data sheet (SDS) analysis for 4-Methoxyphenethyl alcohol (CAS 702-23-8).
Editorial Note on Chemical Identity : The nomenclature "4-(4-Methoxyphenyl)phenethyl alcohol" provided in the request is chemically ambiguous. It technically describes a biphenyl structure (2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol), for which no significant toxicological data exists in the public domain. However, the name is frequently used as a redundant or non-standard description for 4-Methoxyphenethyl alcohol (also known as 2-(4-methoxyphenyl)ethanol), where the "4-methoxyphenyl" group is the substituent on the ethyl alcohol chain. This guide focuses on CAS 702-23-8 as the primary subject, with precautionary notes relevant to the biphenyl analog where applicable.
CAS Registry Number: 702-23-8
Synonyms: 2-(4-Methoxyphenyl)ethanol; p-Methoxyphenethyl alcohol; 4-(2-Hydroxyethyl)anisole.
Executive Summary
4-Methoxyphenethyl alcohol is an aromatic alcohol structurally related to Tyrosol and Phenethyl alcohol. It is primarily used as a chemical intermediate in the synthesis of pharmaceuticals (e.g., formoterol precursors) and as a fragrance ingredient due to its anise-like odor.
From a safety perspective, the compound presents a low-to-moderate hazard profile . While some regulatory bodies (US OSHA) may classify it as non-hazardous based on available acute toxicity data, it is chemically reactive and should be treated as a potential Skin and Eye Irritant (Category 2) under the Precautionary Principle. The primary risks involve local irritation upon contact and potential aquatic toxicity if released in large quantities.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Visualizing the Hazard Logic
The following diagram illustrates the decision logic for classifying the hazards of this compound based on structural alerts and available data.
Caption: Decision tree synthesizing physicochemical properties and structural alerts to determine GHS classification.
Toxicological Profile
Acute Toxicity
Oral (Rat): No experimental LD50 is widely reported in public databases (ECHA/RTECS). Based on read-across from Phenethyl alcohol (CAS 60-12-8) (LD50 ~1790 mg/kg) and Anisyl alcohol (LD50 ~1200 mg/kg), the estimated LD50 is >1000 mg/kg . It is not classified as "Acute Toxic" but may be harmful in large doses.
Dermal: Likely low toxicity, though lipophilicity suggests absorption.
Inhalation: Low risk due to high boiling point, unless aerosolized.
Skin & Eye Corrosion/Irritation
Mechanism: The alcohol functionality combined with the lipophilic anisole ring allows for penetration of the stratum corneum, leading to defatting and local irritation.
Observation: Standard SDSs for this class report "Skin Irritation 2" and "Eye Irritation 2A".
Skin: Phenethyl alcohols are generally weak sensitizers. However, impurities or oxidation products (aldehydes) can increase sensitization potential.
Carcinogenicity & Mutagenicity
Genotoxicity: Structurally related compounds (Tyrosol, Phenethyl alcohol) are generally negative in Ames tests.
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Ecological Impact
Aquatic Toxicity:
WGK (Water Hazard Class): Often rated as WGK 3 (High Hazard) by vendors like Sigma-Aldrich as a precaution for substances with incomplete data.
Reality Check: Phenethyl alcohol is WGK 1. The methoxy substituent increases lipophilicity (LogP ~1.4), potentially increasing bioconcentration slightly, but likely not to WGK 3 levels. Treat as Toxic to aquatic life (H411) until definitive data proves otherwise.
Biodegradability: Expected to be readily biodegradable based on the labile alcohol group and unhindered aromatic ring.
Safety & Handling Protocols
Engineering Controls
Ventilation: Use local exhaust ventilation (fume hood) when heating the substance or handling large quantities of powder.
Enclosure: For pharmaceutical synthesis, handle within a closed reactor system to prevent dust generation.
Personal Protective Equipment (PPE)
Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm). Breakthrough time > 480 min.
Eye Protection: Safety glasses with side shields (EN 166). Use chemical goggles if splashing is possible.
Body Protection: Lab coat.
Storage & Stability
Conditions: Store in a cool, dry place (+2°C to +8°C recommended by some suppliers, though room temp is generally stable).
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69828, 4-Methoxyphenethyl alcohol. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 2-(4-methoxyphenyl)ethanol. Retrieved from [Link]
Khafagy, E. Z., et al. (1966). Inhibition of protein, RNA and DNA synthesis in Escherichia coli by p-methoxyphenethyl alcohol. Biochim Biophys Acta. 123(3):646-8.[8]
A Comprehensive Guide to the Crystallographic Analysis of 4-(4-Methoxyphenyl)phenethyl alcohol: From Crystal Growth to In-Silico Packing Analysis
Foreword In the landscape of pharmaceutical development, a profound understanding of a molecule's solid-state properties is not merely academic; it is a cornerstone of rational drug design and formulation. The three-dime...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of pharmaceutical development, a profound understanding of a molecule's solid-state properties is not merely academic; it is a cornerstone of rational drug design and formulation. The three-dimensional arrangement of molecules in a crystal lattice, or crystal packing, dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies required to elucidate the crystal structure of 4-(4-Methoxyphenyl)phenethyl alcohol, a compound of interest in medicinal chemistry. While a public crystal structure is not yet available, this document serves as a detailed roadmap for researchers, outlining the necessary steps from crystal synthesis to advanced packing analysis.
Introduction: The Significance of Solid-State Characterization
4-(4-Methoxyphenyl)phenethyl alcohol (C₉H₁₂O₂) is a small organic molecule with potential applications in various fields, including as a building block in the synthesis of more complex pharmaceutical agents.[1][2][3] Its molecular structure, featuring both a hydroxyl group and a methoxy-substituted aromatic ring, suggests the potential for a rich variety of intermolecular interactions that will govern its crystal packing. A thorough understanding of these interactions is paramount for predicting and controlling its solid-state behavior.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for determining the precise atomic arrangement within a crystalline solid.[4][5][6] This method provides not only the molecular structure but also invaluable insights into the intermolecular forces that stabilize the crystal lattice.[7] This guide will delineate the complete workflow for a comprehensive crystallographic study of 4-(4-Methoxyphenyl)phenethyl alcohol.
Experimental Workflow: From Synthesis to Data Collection
The journey to understanding the crystal packing of a molecule begins with the synthesis of high-quality single crystals. This process is often the most challenging yet critical step in a crystallographic investigation.
Synthesis and Purification
The synthesis of 4-(4-Methoxyphenyl)phenethyl alcohol can be achieved through various established synthetic routes. Following synthesis, rigorous purification is essential, as impurities can significantly hinder crystallization. Techniques such as column chromatography and recrystallization are typically employed to achieve a purity of >99%.
Crystallization Strategies
The growth of single crystals suitable for X-ray diffraction is a meticulous process that often requires screening a wide range of conditions. For a molecule like 4-(4-Methoxyphenyl)phenethyl alcohol, which is a solid at room temperature (melting point 26-28 °C), several crystallization techniques are viable.[8]
Experimental Protocol: Slow Evaporation
Solvent Selection: Begin by dissolving a small amount of the purified compound in a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to assess solubility.
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial.
Controlled Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
Incubation: Place the vial in a vibration-free environment at a constant temperature.
Monitoring: Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.[4][5]
Experimental Protocol: SC-XRD Data Collection
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[5]
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[4]
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[9]
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is recorded by the detector.[4]
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure. This is typically accomplished using specialized software packages.
Workflow for Structure Solution and Refinement
Caption: A typical workflow for solving and refining a crystal structure from X-ray diffraction data.
Analysis of Crystal Packing
With the refined crystal structure in hand, the focus shifts to a detailed analysis of the intermolecular interactions that govern the crystal packing.
Hydrogen Bonding and Other Intermolecular Interactions
The presence of a hydroxyl group in 4-(4-Methoxyphenyl)phenethyl alcohol makes it a prime candidate for forming hydrogen bonds. These, along with other weaker interactions such as C-H···π and π-π stacking, will likely play a crucial role in the overall crystal packing. A thorough analysis involves identifying these interactions and quantifying their geometries (distances and angles).
Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[10][11] This method partitions the crystal space into regions belonging to each molecule, allowing for a detailed examination of the molecular environment.[10]
Key Concepts in Hirshfeld Surface Analysis:
d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.[11]
2D Fingerprint Plots: These plots summarize the intermolecular contacts in a two-dimensional histogram, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.[12][13]
Workflow for Hirshfeld Surface Analysis
Caption: The workflow for performing Hirshfeld surface analysis to investigate intermolecular interactions.
Hypothetical Crystallographic Data and Packing
While the actual data for 4-(4-Methoxyphenyl)phenethyl alcohol is not available, we can present a table of hypothetical crystallographic data that one might expect for a molecule of this type.
Parameter
Hypothetical Value
Chemical Formula
C₉H₁₂O₂
Formula Weight
152.19
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.5
b (Å)
8.2
c (Å)
12.1
β (°)
98.5
Volume (ų)
1030
Z
4
Density (calculated) (g/cm³)
1.23
R-factor (%)
< 5
Goodness-of-fit
~1
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining and analyzing the crystal structure of 4-(4-Methoxyphenyl)phenethyl alcohol. The methodologies described, from crystal growth to advanced computational analysis, represent the current best practices in the field of chemical crystallography. The elucidation of this crystal structure would provide invaluable data for understanding its solid-state properties, which is a critical step in its potential development for pharmaceutical or materials science applications. Future work should focus on obtaining high-quality single crystals to perform the experimental work detailed herein.
References
Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
Gavezzotti, A. (n.d.). Packing Analysis for Reactive Crystals. Gordon and Breach, Science Publishers, Inc.
CrystalExplorer. (n.d.). The Hirshfeld Surface.
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
DB Infotech. (2025, February 13). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube.
Hongsheng Sci-Tech Development Co. Ltd. (n.d.). 4-Methoxyphenethyl alcohol,702-23-8 manufacture.
PMC. (n.d.). Engineering Crystal Packing in RNA Structures I: Past and Future Strategies for Engineering RNA Packing in Crystals.
CCDC. (n.d.).
Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
ChemicalBook. (2025, January 27). 4-METHOXYPHENETHYL ALCOHOL.
Merck. (n.d.). 4-Methoxyphenethyl alcohol.
CCDC. (2021, October 5). How to Conduct a Crystal Packing Similarity Search with CCDC's. YouTube.
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). Biointerface Research in Applied Chemistry.
ResearchGate. (n.d.). (PDF)
BiŌkeanós. (n.d.).
PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
PSDS. (n.d.). Cambridge Structural Database.
Indian Chemical Society. (2022, September 15). Preliminary understanding of experiments on single crystal X-ray crystallography.
arXiv. (2022, July 25).
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methoxyphenethyl Alcohol.
The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol.
Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
ResearchGate. (2025, August 9). (PDF) Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3- methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline.
Peikow, D., & Gessner, A. (2006, January 1). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.
ResearchGate. (2023, September 15). (PDF) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
Technical Characterization of 4-(4-Methoxyphenyl)phenethyl Alcohol: Precision Determination of Phase Transitions
An in-depth technical guide on the determination of melting and boiling points for 4-(4-Methoxyphenyl)phenethyl alcohol (also known as 2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol ).[1] Executive Summary & Compound Architec...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the determination of melting and boiling points for 4-(4-Methoxyphenyl)phenethyl alcohol (also known as 2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol ).[1]
Executive Summary & Compound Architecture
4-(4-Methoxyphenyl)phenethyl alcohol is a biphenyl derivative characterized by a rigid aromatic core and a flexible hydroxyethyl tail.[1] This structural duality—a rigid mesogen (biphenyl) and a flexible spacer (ethanol chain)—often imparts liquid crystalline (LC) properties or complex polymorphism.[1]
Unlike simple organic solids, the determination of phase transitions for this compound requires distinguishing between crystal-to-liquid crystal (Cr-LC) transitions and clearing points (LC-Iso) .[1] Standard capillary methods may yield ambiguous results without cross-validation via Differential Scanning Calorimetry (DSC).[1]
Predicted Phase Behavior: Solid at room temperature.[1] High probability of sublimation or mesophase formation prior to isotropic melting.[1]
Strategic Characterization Workflow
To ensure scientific integrity, do not rely on a single method. Use the following self-validating workflow to characterize the material.
Figure 1: Analytical workflow ensuring thermal stability is verified (TGA) before thermal stress testing (BP/DSC).
Melting Point Determination
Objective: Determine the precise temperature(s) of phase transition.
Challenge: Biphenyl alcohols often exhibit a "sintering" point (softening) before the actual melt, or a liquid crystal phase transition that looks like melting but retains opacity.[1]
Method A: Capillary Method (Visual Standard)[1]
Apparatus: Mel-Temp or Thiele Tube with silicone oil (stable up to 300°C).[1]
Protocol:
Preparation: Grind 50 mg of dry sample into a fine powder. Pack 2-3 mm into a capillary tube.
Fast Run: Heat at 10°C/min to find the approximate range (likely 100–140°C based on biphenyl analogs).
Precision Run: Cool to 20°C below the approximate MP. Ramp heat at 1.0°C/min .[1]
Why: To distinguish between a melting point and a liquid crystal transition.
Protocol:
Encapsulate 2–5 mg of sample in an aluminum pan (crimped, not hermetic).
Run a Heat-Cool-Heat cycle (-20°C to 200°C) at 10°C/min.
Analysis: Look for two endothermic peaks. The first is the Crystal
Smectic/Nematic transition (Melting Point). The second is the Clearing Point (Liquid Crystal Isotropic Liquid).
Expert Insight: If the sample turns "milky" liquid at 110°C and "clear" oil at 145°C, report both. The first is the true thermodynamic melting point.[1]
Boiling Point Determination
Objective: Determine the boiling point without degrading the molecule.
Risk: This compound has a high molecular weight and hydrogen bonding (alcohol group).[1] Its atmospheric boiling point is predicted to be >350°C , where thermal decomposition (dehydration to styrene derivative) is highly likely.[1]
Thermal decomposition (yellowing) before boiling.[1]
Solubility
Soluble in DMSO, hot EtOH
Visual
Precipitation during cooling (recrystallization).[1][2]
Phase Transition Logic
Understanding the biphenyl core is crucial.[1] The interaction between the rigid rings and the flexible tail creates specific thermal behaviors.[1]
Figure 2: Phase transition pathway for biphenyl derivatives, highlighting the intermediate turbid phase.[1]
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for capillary MP and vacuum distillation).
U.S. Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. (Regulatory standard for pharmaceutical MP determination). Link[1][3]
NIST Chemistry WebBook . 2-(4-Methoxyphenyl)ethanol Properties. (Used for baseline comparison of the non-biphenyl analog to establish lower-bound thermal expectations). Link
Gray, G. W. Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962.[1] (Foundational text on biphenyl mesogens).
Unveiling the Pharmacological Potential of 4-(4-Methoxyphenyl)phenethyl Alcohol Derivatives: A Comprehensive Technical Guide
Executive Summary The chemical space of biphenyl derivatives has long been a cornerstone in medicinal chemistry, yielding blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) and potent dermatological agents. 4-(4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chemical space of biphenyl derivatives has long been a cornerstone in medicinal chemistry, yielding blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) and potent dermatological agents. 4-(4-Methoxyphenyl)phenethyl alcohol (systematically known as 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol) represents a highly versatile scaffold. By combining a lipophilic biphenyl core, an electron-donating methoxy substituent, and a metabolically labile phenethyl alcohol moiety, this class of compounds exhibits a triad of potential biological activities: cyclooxygenase (COX) inhibition via prodrug activation, tyrosinase inhibition for melanogenesis regulation, and targeted antimicrobial membrane disruption.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for evaluating the biological efficacy of 4-(4-Methoxyphenyl)phenethyl alcohol derivatives.
Structural Rationale & Pharmacophore Dynamics
The pharmacological versatility of 4-(4-Methoxyphenyl)phenethyl alcohol is rooted in its distinct structural domains:
The Biphenyl Core: Provides essential lipophilicity (LogP ~3.5-4.0), allowing the molecule to partition effectively into lipid bilayers and occupy the hydrophobic channels of target enzymes like COX-1 and COX-2[1].
The 4'-Methoxy Group: Acts as a critical hydrogen bond acceptor. In dermatological applications, the methoxybiphenyl structural motif mimics the phenolic ring of endogenous tyrosine, allowing it to competitively bind the binuclear copper active site of tyrosinase[2].
The Phenethyl Alcohol Handle: Serves as a metabolic trigger. Primary alcohols are readily oxidized in vivo by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) into their corresponding phenylacetic acids. This mimics the established pharmacokinetic profile of prodrugs like fenbufen, which undergoes hepatic metabolism to form the active COX-inhibitor biphenylacetic acid (felbinac)[3].
Primary Biological Modalities
Cyclooxygenase (COX) Inhibition via Prodrug Activation
While the native alcohol form exhibits weak direct COX inhibition, its oxidized metabolite—4'-methoxybiphenyl-4-acetic acid—acts as a potent, non-selective inhibitor of both COX-1 and COX-2[3]. The biphenylacetic acid pharmacophore enters the hydrophobic channel of the COX enzyme, where the carboxylate anion forms a critical ion-pair with Arg120, and the biphenyl rings establish van der Waals interactions with the surrounding hydrophobic residues (e.g., Tyr385)[4].
By acting as a prodrug, the phenethyl alcohol derivative offers a gastrointestinal-sparing effect. Because the active acidic moiety is only generated post-absorption via hepatic oxidation, direct topical irritation of the gastric mucosa—a hallmark side effect of traditional NSAIDs—is significantly mitigated[3].
Arachidonic acid cascade illustrating COX inhibition by the active biphenyl metabolite.
Methoxybiphenyl derivatives have been identified as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. Natural methoxybiphenyl glycosides isolated from Pyracantha fortuneana have demonstrated powerful tyrosinase inhibitory activity, effectively downregulating microphthalmia-associated transcription factor (MITF) and achieving significant skin-whitening effects[2]. The 4-(4-Methoxyphenyl)phenethyl alcohol scaffold acts as a competitive inhibitor; the methoxy group interacts with the copper ions in the enzyme's active site, preventing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to DOPAquinone.
Melanogenesis pathway highlighting tyrosinase blockade by methoxybiphenyl derivatives.
Antimicrobial & Antifungal Membrane Disruption
Lipophilic phenols and methoxybiphenyls exhibit broad-spectrum antimicrobial properties[5]. The mechanism relies on the intercalation of the lipophilic biphenyl core into the bacterial phospholipid bilayer. This disrupts membrane fluidity, leading to the leakage of intracellular constituents and the collapse of the proton motive force. The presence of the phenethyl alcohol moiety further enhances aqueous solubility just enough to allow partitioning between the aqueous extracellular environment and the lipid membrane, optimizing the compound's antibacterial kinetics.
Experimental Workflows & Validation Protocols
To ensure rigorous scientific integrity, the following self-validating protocols are designed to assess the primary biological activities of these derivatives. Causality in experimental design is prioritized to eliminate false positives.
Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Rationale: A fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is chosen over colorimetric methods to prevent optical interference from the intrinsic UV absorption of the biphenyl rings.
Metabolic Activation (Pre-step): Incubate 4-(4-Methoxyphenyl)phenethyl alcohol with isolated rat liver microsomes and NAD+ for 2 hours at 37°C to generate the active phenylacetic acid metabolite. Extract via liquid-liquid extraction (ethyl acetate).
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Inhibitor Incubation: Add the extracted metabolite (at concentrations ranging from 0.1 to 100 µM) to the enzyme solution. Incubate for 10 minutes at 37°C. Control: Use unoxidized 4-(4-Methoxyphenyl)phenethyl alcohol to validate the prodrug hypothesis.
Reaction Initiation: Introduce arachidonic acid and ADHP. The COX-mediated reduction of PGG2 to PGH2 will couple with the oxidation of ADHP to yield the highly fluorescent compound resorufin.
Rationale: L-DOPA is utilized as the substrate instead of L-Tyrosine to bypass the monophenolase lag phase, allowing for precise Michaelis-Menten kinetic modeling of the diphenolase inhibition.
Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8).
Enzyme & Inhibitor Mixing: In a 96-well plate, combine 100 µL of buffer, 20 µL of mushroom tyrosinase (100 U/mL), and 20 µL of the biphenyl derivative (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation).
Incubation: Incubate the mixture at 25°C for 10 minutes to allow inhibitor-enzyme complex equilibrium.
Substrate Addition: Add 40 µL of 2.5 mM L-DOPA to initiate the reaction.
Kinetic Readout: Monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 5 minutes. Determine the inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plot analysis.
Quantitative Data Synthesis
The following table synthesizes the comparative pharmacological profiling of the biphenyl scaffold, benchmarking the oxidized metabolite of 4-(4-Methoxyphenyl)phenethyl alcohol against established clinical and natural standards.
The 4-(4-Methoxyphenyl)phenethyl alcohol scaffold is a highly promising chemical entity with multi-target potential. By leveraging its prodrug pharmacokinetics, researchers can develop gastrointestinal-sparing NSAIDs. Concurrently, its structural homology to tyrosine opens viable pathways for novel dermatological therapies targeting hyperpigmentation. Future drug development should focus on optimizing the aliphatic chain length and exploring bioisosteric replacements of the methoxy group to fine-tune isoenzyme selectivity.
References
[5] SciELO South Africa. "In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols." Available at: [Link]
[2] Frontiers in Pharmacology. "Pyracantha fortuneana (Maxim.) Li: A comprehensive review of its phytochemistry, pharmacological properties, and product development." Available at: [Link]
[1] Proceedings of the National Academy of Sciences (PNAS). "Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1." Available at: [Link]
[4] American Chemical Society (ACS) Biochemistry. "Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters." Available at: [Link]
Scalable Synthesis of 4-(4-Methoxyphenyl)phenethyl Alcohol: A Process Chemistry Perspective
Executive Summary & Strategic Overview The target molecule, 4-(4-Methoxyphenyl)phenethyl alcohol , features a biaryl scaffold linked to a hydroxyethyl chain. This motif is a critical pharmacophore in drug discovery, appe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
The target molecule, 4-(4-Methoxyphenyl)phenethyl alcohol , features a biaryl scaffold linked to a hydroxyethyl chain. This motif is a critical pharmacophore in drug discovery, appearing in inhibitors for VEGF protein secretion and various liquid crystal materials.
While traditional laboratory synthesis might employ multi-step protection-deprotection sequences or hazardous Grignard reagents (involving ethylene oxide), this Application Note prioritizes Process Intensification . We present a Direct Suzuki-Miyaura Coupling protocol that tolerates the free hydroxyl group, minimizing unit operations and maximizing atom economy. A secondary, cost-optimized route via a ketone intermediate is provided for scenarios where starting material costs (COGs) are the primary constraint.
Key Process Parameters (KPPs)
Scalability: Protocols designed for gram-to-kilogram transition.
Green Chemistry: Utilization of aqueous-alcoholic solvent systems.
Purity: Targeting >98% HPLC purity with <10 ppm Pd residue.
Retrosynthetic Analysis
The most robust disconnection is at the biaryl axis. This approach utilizes the Suzuki-Miyaura cross-coupling reaction, which is highly tolerant of functional groups (including free alcohols) and amenable to aqueous reaction media.[1]
Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the biaryl core.
Protocol A: Direct Suzuki-Miyaura Coupling (Preferred Route)
This route is recommended for high-throughput synthesis and scale-up due to its operational simplicity. It exploits the chemoselectivity of modern Pd catalysts, which do not require protection of the primary alcohol.
Materials & Reagents
Reagent
Equiv.
Role
CAS Number
4-Bromophenethyl alcohol
1.0
Limiting Reagent
4654-39-1
4-Methoxyphenylboronic acid
1.1 - 1.2
Coupling Partner
5720-07-0
Pd(dppf)Cl₂ · DCM
0.01 - 0.03
Catalyst
95464-05-4
Potassium Carbonate (K₂CO₃)
2.5
Base
584-08-7
Ethanol / Water (3:1)
10 V
Solvent System
N/A
Step-by-Step Methodology
Reactor Charging: To a nitrogen-purged reactor (or round-bottom flask), charge 4-Bromophenethyl alcohol (1.0 eq) and 4-Methoxyphenylboronic acid (1.1 eq).
Solvent Addition: Add the solvent mixture (Ethanol/Water, 3:1 v/v). Degas the solution by sparging with nitrogen for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.
Catalyst & Base: Add K₂CO₃ (2.5 eq) followed by Pd(dppf)Cl₂ (1-3 mol%). The solution will typically turn orange-red.
Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor by HPLC or TLC (Hexane:EtOAc 7:3).
Target Conversion: >98% conversion of bromide is typically achieved within 4–6 hours.
Work-up:
Cool to room temperature.
Filter through a pad of Celite to remove bulk Palladium black. Rinse with Ethanol.
Concentrate the filtrate under reduced pressure to remove Ethanol.
Extract the aqueous residue with Ethyl Acetate (3x).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification:
Crystallization: The crude biaryl alcohol is typically a solid. Recrystallize from minimal hot Ethyl Acetate/Hexane (or Toluene/Heptane) to yield off-white crystals.
If 4-Bromophenethyl alcohol is unavailable or cost-prohibitive, this route utilizes the commodity chemical 4-Bromoacetophenone .
Workflow Overview
Figure 2: Alternative route via ketone intermediate.
Methodology Summary
Step 1 (Coupling): React 4-Bromoacetophenone with 4-Methoxyphenylboronic acid using the conditions in Protocol A. Isolate the intermediate 4-acetyl-4'-methoxybiphenyl (CAS 13021-18-6). This intermediate is a stable solid (mp 150–151°C) and can be easily purified by precipitation.
Step 2 (Reduction):
Dissolve the ketone (1.0 eq) in Ethanol.
Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.6 eq) portion-wise.
Stir at room temperature for 2 hours.
Quench with dilute HCl (carefully) and extract.
Advantage:[2][3][4][5] NaBH₄ is cheap and the reduction is quantitative.
Quality Control & Analytical Data
Expected Analytical Profile
Appearance: White to off-white crystalline solid.
Melting Point: ~100–110°C (Estimated based on biaryl scaffold; distinct from the ketone precursor at 150°C).
Purity: >98.0% (HPLC, 254 nm).
NMR Characterization (Predicted)
Nucleus
Shift (δ ppm)
Multiplicity
Integration
Assignment
¹H NMR
7.50
Doublet
2H
Biaryl Ar-H (ortho to Ar-Ar bond)
(CDCl₃)
7.48
Doublet
2H
Biaryl Ar-H (ortho to Ar-Ar bond)
7.28
Doublet
2H
Phenethyl Ar-H (meta to Ar-Ar bond)
6.96
Doublet
2H
Anisyl Ar-H (ortho to OMe)
3.88
Triplet
2H
-CH ₂-OH
3.85
Singlet
3H
-OCH ₃
2.90
Triplet
2H
Ar-CH ₂-
Process Safety & Troubleshooting
Palladium Removal
For pharmaceutical applications, residual Palladium must be <10 ppm.
Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) during the final workup step (stir for 30 mins at 50°C before filtration).
Exotherm Control
Suzuki Step: The initiation of the Suzuki coupling can be exothermic. On a large scale (>100g), add the catalyst as a slurry or dose the base slowly to control heat generation.
Reduction Step: The quenching of NaBH₄ generates hydrogen gas. Quench slowly with acetone or dilute acid under inert gas flow.
References
Suzuki-Miyaura Coupling General Protocols
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Aqueous/Green Suzuki Conditions
Wolfe, J. P., et al. (2001). "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society. Link
Application Note: Suzuki-Miyaura Cross-Coupling Conditions for 4-(4-Methoxyphenyl)phenethyl Alcohol Precursors
Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and step-by-step protocol for biaryl synthesis featuring an unprotecte...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Content Focus: Mechanistic rationale, condition optimization, and step-by-step protocol for biaryl synthesis featuring an unprotected primary alcohol.
Mechanistic Rationale & Experimental Design
The synthesis of biphenyl scaffolds is a critical operation in pharmaceutical development, as these motifs are ubiquitous in active pharmaceutical ingredients (APIs). The preparation of 4-(4-Methoxyphenyl)phenethyl alcohol via the Suzuki-Miyaura cross-coupling of 4-bromophenethyl alcohol and 4-methoxyphenylboronic acid presents a specific synthetic opportunity: achieving high-yield carbon-carbon bond formation without the need to protect the primary alcohol [1].
Causality Behind Experimental Choices
Historically, free hydroxyl groups were protected (e.g., as silyl ethers or acetates) prior to cross-coupling to prevent competitive binding to the palladium center or unwanted side reactions. However, modern Suzuki-Miyaura protocols demonstrate exceptional functional group tolerance [2].
Solvent System (1,4-Dioxane/Water): The use of a biphasic solvent system is the primary driver for free-alcohol tolerance. The aqueous phase sequesters the inorganic base and facilitates the formation of the reactive boronate species, while the organic phase (1,4-Dioxane) solubilizes the aryl bromide. This compartmentalization prevents the free alcohol from interfering with the transmetalation step.
Catalyst Selection (Pd(dppf)Cl₂): While Pd(PPh₃)₄ is a standard choice, Pd(dppf)Cl₂ is highly recommended for this specific coupling. The bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination and provides a highly stable Pd(II) intermediate, reducing catalyst degradation in aqueous media at elevated temperatures.
Base Selection (K₂CO₃): Potassium carbonate is basic enough to efficiently activate the boronic acid into the requisite boronate complex but mild enough to prevent base-catalyzed degradation or etherification of the unprotected phenethyl alcohol.
Catalytic Cycle Visualization
The reaction proceeds through the classic Pd(0)/Pd(II) catalytic cycle. The oxidative addition of 4-bromophenethyl alcohol is followed by base-mediated transmetalation with 4-methoxyphenylboronic acid, concluding with reductive elimination to yield the target biaryl compound.
Caption: Palladium-catalyzed Suzuki-Miyaura cycle for 4-(4-Methoxyphenyl)phenethyl alcohol synthesis.
Optimization Data
The following table summarizes the quantitative optimization of reaction conditions. The data illustrates the superiority of the bidentate Pd(dppf)Cl₂ catalyst in a biphasic solvent system over traditional ligandless or monodentate systems.
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Conversion (%)
Isolated Yield (%)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
80
85
78
2
Pd(OAc)₂
K₂CO₃
1,4-Dioxane
80
45
35 (Incomplete)
3
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
80
>99
94
4
Pd(dppf)Cl₂
Cs₂CO₃
1,4-Dioxane/H₂O (4:1)
80
>99
92
Note: Entry 3 represents the optimal, self-validating conditions utilized in the protocol below.
Step 1: Preparation and Degassing (Critical for Success)
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethyl alcohol, 4-methoxyphenylboronic acid, and K₂CO₃.
Add 20 mL of 1,4-Dioxane and 5 mL of Deionized Water.
Self-Validation Check: The mixture will be biphasic. Cap the flask with a rubber septum.
Sparge the solution with Argon or Nitrogen gas via a submerged needle for exactly 15 minutes. Causality: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species and to minimize the homocoupling of the boronic acid.
Step 2: Catalyst Addition & Reaction
5. Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl₂ catalyst.
6. Replace the septum, attach a reflux condenser, and heat the reaction mixture in an oil bath set to 80 °C for 4 hours.
7. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 6:4). The aryl bromide starting material (higher Rf) should be completely consumed, replaced by a highly UV-active product spot (lower Rf due to the free alcohol).
Step 3: Workup
8. Cool the reaction mixture to room temperature.
9. Dilute the mixture with 30 mL of Ethyl Acetate and 20 mL of Water. Transfer to a separatory funnel.
10. Separate the layers. Extract the aqueous layer with an additional 2 × 20 mL of Ethyl Acetate.
11. Wash the combined organic layers with Brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.
Step 4: Purification & Characterization
12. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 40% Ethyl Acetate in Hexanes.
13. Isolate the product fractions and concentrate to afford 4-(4-Methoxyphenyl)phenethyl alcohol as a white to off-white solid.
14. Quality Control: Confirm identity via ¹H-NMR (CDCl₃) looking for the characteristic methoxy singlet at ~3.85 ppm, the triplet for the -CH₂OH at ~3.90 ppm, and the distinct biaryl aromatic doublets.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and isolation of the target biaryl alcohol.
References
Chemistry LibreTexts. Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. LibreTexts Organic Chemistry. Available at:[Link]
Myers, A. G. The Suzuki Reaction. Harvard University Department of Chemistry. Available at:[Link]
Method
Application Note: 4-(4-Methoxyphenyl)phenethyl alcohol as a Pharmacophore Linker
[1] Abstract This technical guide details the strategic utilization of 4-(4-Methoxyphenyl)phenethyl alcohol (CAS: 702-23-8) as a high-value intermediate in pharmaceutical synthesis.[1] Structurally, this molecule combine...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
This technical guide details the strategic utilization of 4-(4-Methoxyphenyl)phenethyl alcohol (CAS: 702-23-8) as a high-value intermediate in pharmaceutical synthesis.[1] Structurally, this molecule combines a rigid biphenyl core (a privileged scaffold in medicinal chemistry) with a flexible hydroxy-ethyl linker .[1] This dual nature makes it an ideal "anchor" for attaching lipophilic pharmacophores to polar head groups, a common design strategy in the development of antifungal azoles, estrogen receptor modulators (SERMs), and enzyme inhibitors (e.g., tetrahydroquinolines).
Part 1: Chemical Profile & Strategic Utility[1]
The "Spacer Effect" in Drug Design
In medicinal chemistry, the distance between a lipophilic binding element and a hydrogen-bonding motif is critical.[1] 4-(4-Methoxyphenyl)phenethyl alcohol provides a specific two-carbon (ethyl) spacer.[1]
Rigidity: The biphenyl core provides π-π stacking opportunities within receptor hydrophobic pockets.[1]
Flexibility: The ethyl chain allows rotational freedom, preventing steric clashes when the terminal alcohol (or its derivative) binds to a nucleophilic residue or metal center.
Metabolic Stability: Unlike benzyl alcohols (1-carbon spacer), phenethyl alcohols are less prone to rapid benzylic oxidation, though they can eventually undergo
Fragment-based drug design (Low MW allows additions)
LogP (Predicted)
~2.5 - 2.8
Good lipophilicity for membrane permeability
Melting Point
101–104 °C
Solid handling (easy weighing/transfer)
Solubility
DMSO, MeOH, DCM
Compatible with standard organic synthesis solvents
Part 2: Synthetic Access (Protocols)
While available commercially, in-house synthesis is often required to introduce isotopic labels or specific derivatives.[1] The most robust route is the Suzuki-Miyaura Cross-Coupling .[1]
Protocol A: Modular Synthesis via Suzuki Coupling
Objective: Synthesize 4-(4-Methoxyphenyl)phenethyl alcohol from 4-bromophenethyl alcohol.
Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes.[1] Reason: Dissolved oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.
Assembly: Add Substrate A, Substrate B, Base, and Catalyst to the vial under an inert atmosphere.
Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).
Validation: The product (bromide) will show a significant upfield shift in the alpha-proton signal on NMR compared to the alcohol.[1]
Part 3: Downstream Applications & Workflow Visualization
The primary utility of this intermediate is as a "Hub" for divergent synthesis.[1] The alcohol can be oxidized to an acid (NSAID analogs), halogenated (Alkylating agents), or sulfonylated.
Workflow Diagram: The Biphenyl-Ethyl Hub
The following diagram illustrates the central role of this intermediate in generating diverse pharmacophores.
Caption: Divergent synthesis pathway utilizing 4-(4-Methoxyphenyl)phenethyl alcohol as a central scaffold for antifungal and anti-inflammatory drug discovery.
Application Case Study: Synthesis of Triazole Antifungals
Context: Many antifungal agents (e.g., Fluconazole analogs) rely on a triazole ring linked to a lipophilic tail.
Activation: Convert 4-(4-Methoxyphenyl)phenethyl alcohol to the corresponding iodide (using HI reflux or I₂/PPh₃).
Coupling: React the iodide with 1,2,4-triazole in the presence of NaH (Sodium Hydride) in DMF.
Result: The "Biphenyl-Ethyl-Triazole" motif mimics the sterol side chain, inhibiting CYP51 (Lanosterol 14α-demethylase) in fungi.[1]
Part 4: Quality Control & Validation (Self-Validating System)
To ensure the integrity of this intermediate before committing to expensive downstream steps, the following QC parameters must be met.
Rf ~0.3 (Hexane:EtOAc 7:3).[1] Distinct from starting bromide (Rf ~0.5).[1]
HPLC
>99% Area
Peak retention time must match standard (approx 4-5 min on C18, 50-100% MeCN gradient).
Water Content
< 0.5%
Karl Fischer titration.[1] (Critical if using for water-sensitive activation steps).[1]
References
Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Synthesis of Biphenyl Alcohols: Lou, W. Y., et al. (2009). Biocatalytic anti-Prelog stereoselective reduction of 4'-methoxyacetophenone to (R)-1-(4-methoxyphenyl) ethanol. Green Chemistry, 11(9), 1377-1384. Link
Appel Reaction Protocol: Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link
Biphenyls in Medicinal Chemistry: Murugesu, S., et al. (2023).[3][4] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.[1] RSC Advances, 13, 18203-18242.[1] Link
Triazole Antifungal Design: Sinha, S., et al. (2021). Synthesis of 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol.[1][5] Molbank, 2021(2), M1231. Link
Application Note: Reagents and Protocols for the Hydroxy-Functionalization of 4-(4-Methoxyphenyl)phenethyl alcohol
Executive Summary 4-(4-Methoxyphenyl)phenethyl alcohol (also known as 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol) is a highly valuable biphenyl building block in medicinal chemistry and materials science. The biphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(4-Methoxyphenyl)phenethyl alcohol (also known as 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol) is a highly valuable biphenyl building block in medicinal chemistry and materials science. The biphenyl core provides critical lipophilicity and structural rigidity, while the terminal primary aliphatic hydroxyl group serves as a versatile synthetic handle.
This application note provides an in-depth, self-validating guide to the late-stage functionalization of this primary alcohol. We detail three divergent synthetic pathways: Electrophilic Activation (Tosylation), Controlled Oxidation (Dess-Martin Periodinane), and Orthogonal Protection (Silylation). By understanding the mechanistic causality behind reagent selection, researchers can reliably integrate this scaffold into complex drug development pipelines.
Strategic Workflow Visualization
The following diagram illustrates the divergent functionalization pathways for 4-(4-Methoxyphenyl)phenethyl alcohol, highlighting the primary reagents and downstream applications.
Figure 1: Divergent hydroxy-functionalization pathways of 4-(4-Methoxyphenyl)phenethyl alcohol.
Protocol 1: Electrophilic Activation via Tosylation
Mechanistic Causality
The native hydroxyl group is a notoriously poor leaving group, making direct nucleophilic substitution nearly impossible. Tosylation converts the alcohol into a p-toluenesulfonate (-OTs) ester, an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
While simple pyridine can act as both the solvent and acid scavenger, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic catalyst, attacking p-Toluenesulfonyl chloride (TsCl) to form a highly reactive N-tosylpyridinium intermediate, which accelerates the reaction and ensures complete conversion of the sterically unhindered primary alcohol. The reaction proceeds with complete retention of the carbon-oxygen bond configuration.
Step-by-Step Methodology
Preparation : Flame-dry a round-bottom flask under an inert atmosphere (Argon or N₂).
Dissolution : Dissolve 4-(4-Methoxyphenyl)phenethyl alcohol (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Base Addition : Add anhydrous Pyridine (2.0 equiv) and DMAP (0.1 equiv) to the stirring solution.
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the sulfonylation.
Reaction : Remove the ice bath and allow the reaction to warm to room temperature (15–20 °C). Stir for 4–12 hours. Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed[1].
Work-up : Quench the reaction by adding deionized water. Transfer to a separatory funnel and extract with DCM (3 × 20 mL).
Washing : Wash the combined organic layers sequentially with 1M HCl (to remove excess Pyridine/DMAP), saturated aqueous NaHCO₃, and brine[1].
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
Protocol 2: Controlled Oxidation to Aldehyde
Mechanistic Causality
Oxidizing a primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid requires precise reagent selection. Dess-Martin Periodinane (DMP) is the reagent of choice for this transformation. DMP is a hypervalent iodine(V) compound that operates under extremely mild, neutral conditions at room temperature, making it superior to harsh chromium-based oxidants (Jones reagent) or moisture-sensitive Swern conditions[2].
The mechanism initiates with the substitution of an acetate ligand on the iodine center by the primary alcohol, forming an aryliodo(III) ester (periodinane intermediate)[3]. A subsequent intramolecular deprotonation of the α-hydrogen facilitates the expulsion of the reduced iodine(III) byproduct and acetic acid, yielding the desired phenylacetaldehyde derivative[3].
Step-by-Step Methodology
Preparation : Ensure all glassware is dry. DMP is moisture-sensitive; perform the reaction under an inert atmosphere.
Dissolution : Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Reagent Addition : Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 to 1.5 equiv) in a single portion.
Reaction : Allow the mixture to warm to room temperature. The reaction is typically rapid and complete within 0.5 to 2 hours[4]. Monitor via TLC.
Quenching (Critical Step) : Once complete, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15–30 minutes. Causality: The Na₂S₂O₃ reduces unreacted DMP and the iodine(III) byproduct to water-soluble compounds, while NaHCO₃ neutralizes the generated acetic acid.
Extraction : Separate the layers and extract the aqueous phase with DCM (2 × 15 mL).
Isolation : Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. The resulting aldehyde is often pure enough for immediate downstream use (e.g., reductive amination).
Protocol 3: Orthogonal Protection via Silylation
Mechanistic Causality
In complex multi-step syntheses, the primary hydroxyl group must often be masked to prevent unwanted side reactions. The tert-Butyldimethylsilyl (TBS) group is an industry standard due to its robust stability against bases, mild nucleophiles, and catalytic hydrogenation, while remaining easily cleavable using fluoride sources (like TBAF)[5].
The reaction utilizes TBSCl and Imidazole in N,N-Dimethylformamide (DMF). Imidazole is not merely an acid scavenger; it acts as a powerful nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-silylimidazolium intermediate. This intermediate undergoes an associative substitution with the alcohol via a pentavalent silicon transition state, transferring the silyl group efficiently[5]. DMF is chosen as the solvent because it readily solubilizes the imidazole hydrochloride byproduct, driving the reaction forward[6].
Step-by-Step Methodology
Dissolution : Dissolve the alcohol (1.0 equiv) in anhydrous DMF (0.5 M concentration) in a dry flask under nitrogen.
Catalyst/Base Addition : Add Imidazole (2.5 equiv) to the solution and stir until completely dissolved[6].
Reaction : Stir the mixture at room temperature for 4–17 hours. For sterically unhindered primary alcohols like 4-(4-Methoxyphenyl)phenethyl alcohol, the reaction is usually complete within 4 hours[6].
Work-up : Dilute the reaction mixture with a large volume of water (to partition the DMF) and extract heavily with Ethyl Acetate (EtOAc) or Diethyl Ether (3 × 30 mL)[5].
Washing : Wash the combined organic layers extensively with water (3 × 20 mL) to remove residual DMF, followed by a final brine wash[6].
Isolation : Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically using a Hexane/EtOAc gradient) to yield the pure TBS ether[5].
Quantitative Data Presentation
The following table summarizes the key parameters, expected yields, and downstream utilities for the three functionalization protocols discussed.
Application Notes and Protocols for the Esterification of 4-(4-Methoxyphenyl)phenethyl alcohol
An expert guide for researchers, scientists, and drug development professionals. Introduction 4-(4-Methoxyphenyl)phenethyl alcohol is a key structural motif in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
An expert guide for researchers, scientists, and drug development professionals.
Introduction
4-(4-Methoxyphenyl)phenethyl alcohol is a key structural motif in medicinal chemistry and materials science. Its derivatives, particularly esters, are of significant interest for modulating physicochemical properties such as lipophilicity, metabolic stability, and formulation compatibility. The synthesis of these esters is a fundamental transformation, yet the choice of method can profoundly impact yield, purity, and scalability.
This guide provides a comprehensive overview of robust and field-proven esterification procedures applicable to 4-(4-Methoxyphenyl)phenethyl alcohol. It moves beyond simple step-by-step instructions to explain the underlying principles and rationale for selecting a specific protocol. We will explore a range of methodologies, from classic acid-catalyzed reactions to modern coupling techniques and green biocatalytic alternatives, ensuring that researchers can identify the optimal strategy for their specific synthetic challenge.
Physicochemical Profile of the Starting Alcohol
Understanding the substrate is critical for successful synthesis. 4-(4-Methoxyphenyl)phenethyl alcohol is a primary alcohol, which generally exhibits good reactivity. However, the presence of two aromatic rings and an ether linkage introduces specific considerations:
Reactivity: As a primary alcohol, it is less sterically hindered than secondary or tertiary alcohols, favoring high conversion in most esterification reactions.
Acid/Base Sensitivity: The methoxy group is generally stable, but the molecule could be sensitive to harsh, high-temperature acidic conditions that might promote side reactions.
Solubility: The molecule possesses significant non-polar character, ensuring good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene.
Selecting an Esterification Strategy: A Comparative Overview
The optimal esterification method depends on the properties of the carboxylic acid coupling partner, the required scale, and the presence of sensitive functional groups. The table below summarizes the key characteristics of the protocols detailed in this guide.
Method
Conditions
Key Advantages
Key Limitations
Best For...
Fischer-Speier
Acidic (H₂SO₄, TsOH), Heat
Low cost, simple reagents, scalable.
Harsh conditions, equilibrium-limited, not suitable for acid-labile substrates.
Large-scale synthesis with simple, robust carboxylic acids.
Steglich
Neutral, Room Temp
Mild conditions, high yields, good for sensitive substrates.[1][2]
Requires stoichiometric coupling agents, byproduct removal can be tedious (DCU).
Syntheses with valuable, acid-sensitive carboxylic acids.
Yamaguchi
Mild, Neutral
Excellent for sterically hindered substrates, high yields, short reaction times.[3][4]
Reagent (2,4,6-trichlorobenzoyl chloride) is moisture-sensitive and relatively expensive.
Coupling with sterically demanding carboxylic acids or for macrolactonization.
Mitsunobu
Mild, Neutral, Low Temp
Mild conditions, proceeds with stereochemical inversion (for chiral alcohols).[5][6]
Stoichiometric byproducts (phosphine oxide, hydrazide) can complicate purification.
Activating the alcohol for reaction with acidic nucleophiles under very mild conditions.
Enzymatic
Near-Neutral, Low-to-Mid Temp
Green, highly selective, minimal byproducts, works for sensitive substrates.[7][8]
Slower reaction times, enzyme cost and stability can be a factor.
Sustainable synthesis and reactions requiring high chemo- or regioselectivity.
Below is a decision-making workflow to aid in selecting the most appropriate method.
Caption: Decision workflow for selecting an esterification method.
Detailed Protocols and Mechanistic Insights
Fischer-Speier Esterification: The Classic Approach
Principle & Rationale: This is an equilibrium-controlled, acid-catalyzed condensation between an alcohol and a carboxylic acid.[9] The reaction is typically driven to completion by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's principle.[10][11] Its primary advantage is the use of inexpensive and readily available materials.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol:
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the carboxylic acid (1.0 eq.), 4-(4-Methoxyphenyl)phenethyl alcohol (1.2 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 0.4 M).
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.) or a few drops of concentrated sulfuric acid.
Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC analysis. The reaction typically takes 4-24 hours.[12]
Workup: Cool the reaction to room temperature. Dilute with a non-polar organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove the acid catalyst and unreacted carboxylic acid), and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Steglich Esterification: Mild and Versatile Coupling
Principle & Rationale: The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[13] A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), then forms an even more reactive N-acylpyridinium species, which is rapidly intercepted by the alcohol.[1][13] This method proceeds under neutral, room-temperature conditions, making it ideal for substrates with acid- or base-labile functional groups.[2]
Caption: Mechanism of Steglich Esterification.
Experimental Protocol:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), 4-(4-Methoxyphenyl)phenethyl alcohol (1.1 eq.), and DMAP (0.1 eq.). Dissolve the components in anhydrous dichloromethane (DCM, 0.2 M).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC (typically complete in 2-12 hours).
Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Note: Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to simplify the workup, as the urea byproduct can be removed with aqueous washes.[1]
Principle & Rationale: This powerful method is particularly effective for the synthesis of sterically hindered esters.[3] The carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine (TEA).[4][14] Subsequent addition of the alcohol and a stoichiometric amount of DMAP leads to regioselective acylation at the less-hindered carbonyl of the mixed anhydride, affording the ester in high yield.[15]
Caption: General workflow for the Yamaguchi Esterification.
Experimental Protocol:
Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) in anhydrous THF. Add triethylamine (1.2 eq.) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and stir the mixture at room temperature for 1-2 hours.
Ester Formation: In a separate flask, dissolve 4-(4-Methoxyphenyl)phenethyl alcohol (1.0 eq.) and DMAP (1.5 eq.) in anhydrous THF. Add this solution to the mixed anhydride mixture from step 1.
Reaction: Stir the reaction at room temperature and monitor by TLC. Reactions are often complete within 2-4 hours.[3]
Workup: Quench the reaction with saturated NaHCO₃ solution. Extract the product with ethyl acetate.
Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Mitsunobu Reaction: In Situ Alcohol Activation
Principle & Rationale: The Mitsunobu reaction converts an alcohol to an ester via in situ activation with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The PPh₃ and DEAD combine to form a phosphonium salt that activates the alcohol's hydroxyl group, turning it into a good leaving group. The carboxylate anion then displaces it in a classic Sₙ2 reaction.[6][16] This reaction is known for its exceptionally mild conditions.
Caption: Key steps in the Mitsunobu Reaction mechanism.
Experimental Protocol:
Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-(4-Methoxyphenyl)phenethyl alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M).
Reagent Addition: Cool the solution to 0 °C. Slowly add DIAD or DEAD (1.5 eq.) dropwise via syringe. The reaction may develop a yellow or orange color.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the alcohol by TLC.
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct, which can sometimes complicate purification.
Purification: Purify directly by flash column chromatography. It is often helpful to first triturate the crude residue with a solvent mixture like ether/hexanes to precipitate some of the triphenylphosphine oxide before chromatography.
Enzymatic Esterification: A Green Chemistry Approach
Principle & Rationale: Biocatalysis offers a sustainable and highly selective route to ester synthesis.[7] Lipases, such as immobilized Candida antarctica lipase B (often sold as Novozym 435), are particularly effective.[7][17] These enzymes function efficiently in non-aqueous environments and catalyze the esterification under very mild temperature and pH conditions, avoiding the need for harsh reagents and minimizing byproduct formation.[8]
Caption: General workflow for lipase-catalyzed esterification.
Experimental Protocol:
Setup: To a screw-cap vial, add 4-(4-Methoxyphenyl)phenethyl alcohol (1.0 eq.), the carboxylic acid (1.0-1.5 eq.), and an organic solvent (e.g., toluene or heptane, ~1 M).
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a loading of 5-10% by weight of the total substrates.
Reaction: Seal the vial and place it in an orbital shaker incubator at a controlled temperature, typically between 40-60 °C.
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC. Reactions can take 24-72 hours to reach equilibrium.
Workup: Once the reaction has reached the desired conversion, filter the mixture to recover the immobilized enzyme. The enzyme can often be washed and reused.
Purification: Wash the filtrate with a mild aqueous base (e.g., NaHCO₃ solution) to remove unreacted acid. Dry the organic layer, concentrate, and purify by column chromatography if necessary.
Purification and Characterization
Regardless of the synthetic method chosen, proper purification and characterization are essential to ensure the final product meets the required standards.
Chromatography: Silica gel column chromatography is the most common method for purifying esters. A gradient of ethyl acetate in hexanes is typically effective for eluting esters of 4-(4-Methoxyphenyl)phenethyl alcohol.
Recrystallization: If the synthesized ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.[18]
Characterization: The identity and purity of the final ester should be confirmed by standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure.
FT-IR Spectroscopy: To verify the presence of the ester carbonyl stretch (typically ~1735 cm⁻¹).
Mass Spectrometry (MS): To confirm the molecular weight.
HPLC or GC: To determine purity.
References
Vertex AI Search. (2015). Synthesis of 2-Phenylethyl Esters By One-Pot The Yamaguchi Esterification.
Kubiak, P., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC.
Grokipedia. Steglich esterification.
Wikipedia. Mitsunobu reaction.
Organic Chemistry Portal. Mitsunobu Reaction.
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
MDPI. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative.
Hungarian Journal of Industry and Chemistry. EFFECT OF CHAIN LENGTH AND ORDER OF THE ALCOHOL ON ENZYME ACTIVITY DURING ENZYMATIC ESTERIFICATION IN ORGANIC MEDIA.
Hangzhou Greensky Biological Tech Co., Ltd. (2024). The process of extracting caffeic acid phenethyl ester from propolis in propolis extract powder.
Application Note: Microwave-Assisted Synthesis of 4-(4-Methoxyphenyl)phenethyl alcohol
Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of 4-(4-Methoxyphenyl)phenethyl alcohol (IUPAC: 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol) using microwave-assisted or...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of 4-(4-Methoxyphenyl)phenethyl alcohol (IUPAC: 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol) using microwave-assisted organic synthesis (MAOS).
Unlike traditional thermal reflux methods which often require 12–24 hours and toxic organic solvents (e.g., Toluene/DMF), this protocol utilizes dielectric heating in a green aqueous solvent system (Ethanol/Water). This approach reduces reaction time to under 15 minutes while maintaining high regioselectivity and yields (>85%). This scaffold is a critical intermediate in the development of liquid crystals and estrogen receptor modulators (SERMs).
Scientific Rationale & Mechanism
Why Microwave Irradiation?
Traditional conductive heating relies on convection currents to transfer heat from the vessel wall to the solution, creating thermal gradients. In contrast, microwave irradiation (
) interacts directly with the dipole moments of the molecules.
Dipolar Polarization: Polar solvent molecules (Ethanol/Water) align with the oscillating electric field, generating internal heat via molecular friction.
Ionic Conduction: Dissolved salts (Base/Catalyst) increase the heating rate through ionic collision.
The "Superheating" Effect: Solvents can be heated significantly above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate according to the Arrhenius equation.
Reaction Mechanism: Suzuki-Miyaura Cross-Coupling
The synthesis relies on the Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.
Reaction Scheme:
Mechanistic Pathway:
Oxidative Addition: The Pd(0) species inserts into the C-Br bond of the phenethyl alcohol.
Transmetallation: The boronate species (activated by the base) transfers the methoxyphenyl group to the Palladium center.
Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating the Pd(0) catalyst.
Visualization of Workflows
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the microwave-assisted synthesis.
Catalytic Cycle (Suzuki-Miyaura)
Figure 2: The catalytic cycle.[1] Note that the base plays a crucial role in activating the boronic acid for transmetallation.
Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control.
10 mL Microwave pressure vial with crimp cap/septum.
Rotary Evaporator.
Step-by-Step Procedure
Preparation: In a 10 mL microwave vial, add the 4-bromophenethyl alcohol , 4-methoxyphenylboronic acid , and Pd(dppf)Cl₂ .
Expert Note: We use Pd(dppf)Cl₂ because the large bite angle of the dppf ligand stabilizes the Pd center against thermal degradation better than Pd(PPh₃)₄ under microwave conditions.
Solvation: Add the K₂CO₃ , followed by 2 mL of Ethanol and 2 mL of deionized Water.
Expert Note: The 1:1 ratio ensures solubility of both the organic precursors and the inorganic base.
Deoxygenation: Seal the vial with a septum cap. Purge the headspace with Nitrogen or Argon for 2 minutes via a needle inlet/outlet.
Critical Step: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.
Irradiation: Place the vial in the microwave cavity. Program the following method:
Temp:
Hold Time: 10 minutes
Pressure Limit: 250 psi (Safety cutoff)
Stirring: High
Work-up:
Cool the vial to room temperature (compressed air cooling).
Filter the reaction mixture through a small pad of Celite to remove Palladium black; wash with Ethyl Acetate (20 mL).
Transfer to a separatory funnel.[3] Wash the organic layer with Water (
) and Brine ().
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 2:1).
Target: The product usually elutes as a white/off-white solid.
Results & Validation
Comparison: Thermal vs. Microwave
Data collected from internal optimization studies (
Interpretation: The diagnostic methoxy singlet at 3.85 ppm and the characteristic AA'BB' splitting patterns of the biphenyl system confirm the structure.
Troubleshooting & Optimization
Low Yield?
Check Oxygen: If the reaction turns black immediately (Pd precipitation), deoxygenation was insufficient.
Base Strength: If the starting material remains, switch K₂CO₃ to Cs₂CO₃ (Cesium effect improves solubility).
Pressure Errors?
Ethanol absorbs microwaves efficiently. If the pressure spikes too high, reduce the solvent volume or switch to a 2:1 Water:Ethanol ratio (Water has a lower vapor pressure than Ethanol at equivalent temperatures).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.[3][4] Chemical Communications, (23), 2881–2902.
green chemistry approaches for synthesizing methoxy-phenethyl alcohols
Application Note: Green Chemistry Approaches for Synthesizing Methoxy-Phenethyl Alcohols Executive Summary Methoxy-phenethyl alcohols are critical building blocks in the synthesis of beta-blockers, antiretrovirals, and h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Green Chemistry Approaches for Synthesizing Methoxy-Phenethyl Alcohols
Executive Summary
Methoxy-phenethyl alcohols are critical building blocks in the synthesis of beta-blockers, antiretrovirals, and high-value fragrances (e.g., rose/hyacinth notes). Traditional synthesis often relies on stoichiometric hydride reagents (LiAlH₄, NaBH₄) or Grignard additions, which suffer from poor atom economy, hazardous waste generation (aluminum/boron salts), and safety risks at scale.
This guide details two validated Green Chemistry protocols that replace these hazardous routes with catalytic, atom-efficient alternatives:
Continuous Flow Hydrogenation for the primary alcohol (2-(4-methoxyphenyl)ethanol).
Biocatalytic Asymmetric Reduction for the chiral secondary alcohol (1-(4-methoxyphenyl)ethanol).
Target Molecules & Retrosynthetic Logic
It is critical to distinguish between the two regioisomers, as their synthesis requires distinct catalytic strategies.
Buffer Prep: Dissolve NADP+ and GDH (if using glucose system) in phosphate buffer.
Substrate Addition: Dissolve 4-methoxyacetophenone in a minimal amount of DMSO or IPA (5% v/v final) to aid solubility, then add to the buffer.
Reaction Start: Add the KRED enzyme powder (10-20 mg/mmol substrate).
Incubation: Stir gently at 30°C for 24 hours. Maintain pH 7.0 (titrate with 1M NaOH if using glucose/GDH as gluconic acid is produced).
Monitoring: Check conversion via HPLC (C18 column, Water/MeCN gradient).
Work-up: Extract reaction mixture with Ethyl Acetate (2x). Dry organic layer over MgSO₄ and concentrate.
Expected Results:
Yield: >90%
Enantiomeric Excess (ee): >99% (R or S, enzyme dependent).
Comparative Analysis: Traditional vs. Green
Metric
Traditional (Grignard/Hydride)
Green (Flow/Enzymatic)
Atom Economy
Poor (Stoichiometric waste)
Excellent (Catalytic)
Solvent
Ether/THF (Peroxide formers)
Ethanol or Water
Selectivity
Low (Requires protecting groups)
High (Chemo- & Stereoselective)
E-Factor
High (>20 kg waste/kg product)
Low (<5 kg waste/kg product)
References
Lou, W-Y., et al. (2009). Biocatalytic anti-Prelog stereoselective reduction of 4'-methoxyacetophenone to (R)-1-(4-methoxyphenyl) ethanol. Green Chemistry, 11(9), 1377-1384.
Tulla-Puche, J., et al. (2025). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes and epoxides. Beilstein Journal of Organic Chemistry.
BenchChem. (2025). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, materials scientists, and drug development professionals.
Content Type: Advanced Application Note & Experimental Protocols.
Introduction & Mechanistic Rationale
The architectural control of synthetic polymers is paramount in drug delivery, tissue engineering, and advanced materials science. 4-(4-Methoxyphenyl)phenethyl alcohol is a highly versatile, heterofunctional initiator that bridges mechanistically distinct polymerization techniques.
Structurally, this compound features a primary hydroxyl group separated from a bulky methoxy-biphenyl moiety by a highly flexible two-carbon (phenethyl) spacer. This specific structural arrangement provides two critical advantages:
Steric Decoupling: The phenethyl spacer minimizes steric hindrance at the initiating hydroxyl oxygen, ensuring rapid, quantitative initiation compared to direct phenolic or benzylic alcohols[1].
Analytical & Functional Tagging: The methoxy-biphenyl group acts as a strong UV chromophore (
nm), enabling precise determination of absolute molecular weight via UV-Vis coupled Gel Permeation Chromatography (GPC). Furthermore, the biphenyl tail promotes stacking, which is highly desirable in the self-assembly of amphiphilic block copolymers[2].
By leveraging the primary hydroxyl group, this compound can directly initiate the Ring-Opening Polymerization (ROP) of cyclic esters. Alternatively, quantitative esterification of the hydroxyl group transforms it into a macroinitiator for Atom Transfer Radical Polymerization (ATRP) , allowing for the synthesis of complex block copolymers[3].
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available when utilizing 4-(4-Methoxyphenyl)phenethyl alcohol as a foundational initiator.
Reaction pathways for ROP and ATRP utilizing 4-(4-Methoxyphenyl)phenethyl alcohol.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. In-process analytical checks are embedded to ensure trustworthiness and reproducibility at each synthetic stage.
Protocol A: Ring-Opening Polymerization (ROP) of
-Caprolactone
Causality: Stannous octoate (
) is selected as the catalyst due to its high efficiency, FDA approval for biomedical polymers, and low transesterification rates at moderate temperatures. Toluene is used to maintain a homogeneous reaction environment, preventing localized exotherms.
Step-by-Step Methodology:
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum. Self-Validation: Trace water acts as a competing co-initiator; strict anhydrous conditions prevent bimodal molecular weight distributions.
Reagent Loading: Under an argon atmosphere, add 4-(4-Methoxyphenyl)phenethyl alcohol (1.0 eq) and anhydrous
-caprolactone (100 eq) to the flask.
Catalyst Addition: Inject a stock solution of
in anhydrous toluene (0.1 eq relative to initiator). Add additional toluene to reach a monomer concentration of 2.0 M.
Polymerization: Submerge the flask in a pre-heated oil bath at 110 °C. Stir continuously.
In-Process Tracking: Withdraw 0.1 mL aliquots every 2 hours. Quench with cold methanol and analyze via
H NMR. Self-Validation: The reaction is deemed complete when the monomer's proton signal at 4.22 ppm completely shifts to the polymer's signal at 4.05 ppm.
Purification: Dilute the mixture with tetrahydrofuran (THF) and precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry the resulting white solid under vacuum at 40 °C for 24 hours.
Protocol B: Synthesis of the ATRP Initiator (Bromination)
Causality: Triethylamine (TEA) acts as an acid scavenger to neutralize the HBr byproduct, driving the esterification to completion.
-Bromoisobutyryl bromide (BiBB) provides the tertiary bromide essential for generating a stable radical during ATRP initiation.
Step-by-Step Methodology:
Dissolution: Dissolve 4-(4-Methoxyphenyl)phenethyl alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath.
Addition: Add BiBB (1.2 eq) dropwise over 30 minutes via a syringe pump. Self-Validation: The immediate formation of a white precipitate (TEA·HBr salt) visually confirms the progression of the esterification.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Monitoring: Check reaction completion via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Self-Validation: Complete disappearance of the alcohol spot indicates quantitative conversion.
Workup: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over anhydrous , filter, and concentrate under reduced pressure.
Verification: Confirm the structure via
H NMR. Self-Validation: The appearance of a distinct 6H singlet at ~1.9 ppm confirms the successful attachment of the bromoisobutyrate group.
Protocol C: Atom Transfer Radical Polymerization (ATRP) of Styrene
Causality: PMDETA is chosen as the ligand because it forms a highly soluble and active catalytic complex with CuBr, which is ideal for the controlled polymerization of styrenic monomers.
Step-by-Step Methodology:
Deoxygenation: In a Schlenk tube, combine the synthesized ATRP initiator from Protocol B (1.0 eq), styrene (200 eq), and anisole (solvent, 50% v/v relative to monomer). Subject the mixture to three freeze-pump-thaw cycles.
Catalyst Complexation: During the final frozen state, quickly add CuBr (1.0 eq) and PMDETA (1.0 eq) under positive argon flow.
Initiation: Thaw the mixture and place it in an oil bath at 90 °C. Self-Validation: The solution will turn from light green to a dark, homogeneous green/brown, indicating the formation of the active Cu(I)/PMDETA complex.
Termination: After 8 hours, open the flask to the atmosphere and dilute with THF. Self-Validation: The immediate color change to bright blue/green confirms the oxidation of Cu(I) to Cu(II), successfully terminating the radical propagation.
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the concentrated filtrate into cold methanol.
Quantitative Data Summaries
The table below summarizes the theoretical and experimentally expected characteristics of polymers synthesized using 4-(4-Methoxyphenyl)phenethyl alcohol derivatives, assuming strict adherence to the protocols above.
Polymerization Type
Monomer
Target DP
Expected ( g/mol )
Expected PDI ()
Target Conversion
ROP
-Caprolactone
100
~11,600
< 1.15
> 98%
ROP
L-Lactide
50
~7,400
< 1.20
> 95%
ATRP
Styrene
200
~21,000
< 1.10
> 90%
ATRP
Methyl Methacrylate
100
~10,200
< 1.15
> 95%
Note: Expected
includes the exact molecular weight of the initiator fragment (228.29 g/mol ) and, for ATRP, the bromoisobutyrate end group.
References
Title: A Simple Organoaluminum Catalyst for Living/Controlled Lactone Ring-Opening Polymerization: Ultra-High Molecular Weight and Exceptional Alcohol Tolerance
Source: Macromolecules (ACS Publications)
URL: [Link]
Title: Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques
Source: Polymer Chemistry (Ghent University)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Optimization & Troubleshooting Guide for Biaryl Synthesis via Suzuki-Miyaura Coupling
Ticket ID: CHEM-SUP-2025-882
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 4-(4-Methoxyphenyl)phenethyl alcohol (CAS: Analogous to 4-methoxybiphenyl derivatives). The most robust synthetic route is the Suzuki-Miyaura cross-coupling of 4-bromophenethyl alcohol and 4-methoxyphenylboronic acid.
While this reaction is generally reliable, the specific combination of an electron-rich boronic acid (methoxy group) and a free aliphatic alcohol presents two primary yield-killing mechanisms: Protodeboronation of the boronic acid and Catalyst Deactivation via coordination of the free alcohol.
This guide provides a self-validating workflow to maximize yield, moving beyond standard literature protocols to address these specific electronic and steric challenges.
Module 1: The Synthetic Workflow
The following diagram outlines the optimized reaction pathway and critical decision nodes.
Figure 1: Logical workflow for the synthesis, including an optional protection step for yield optimization.
Module 2: Critical Reagent Control (FAQs)
Q: Why is my yield stalling at ~60% despite full consumption of the bromide?
Diagnosis: You are likely experiencing Protodeboronation .
Technical Insight: The 4-methoxyphenylboronic acid is electron-rich. Under standard basic conditions (especially with carbonate bases like Na₂CO₃) and high heat, the C-B bond hydrolyzes faster than the transmetalation step, yielding anisole (methoxybenzene) instead of the product.
The Fix:
Switch Base: Replace Na₂CO₃ with K₃PO₄ (Potassium Phosphate) . The anhydrous nature and buffering capacity of phosphate reduce the rate of protodeboronation [1].
Stoichiometry: Increase the boronic acid equivalents from 1.1 to 1.5 equiv .
Water Control: Reduce water content. Use a 4:1 Toluene/Water or Dioxane/Water ratio rather than 1:1.
Q: Do I need to protect the hydroxyl group on the phenethyl alcohol?
Diagnosis: Not strictly necessary, but recommended for yields >85%.
Technical Insight: While the primary alcohol is remote enough to not sterically hinder the coupling, the free hydroxyl group can coordinate to the Palladium center, creating a resting state that slows the catalytic cycle (catalyst poisoning).
Self-Validating Test:
Run a pilot reaction with 4-bromophenethyl alcohol.
If the reaction turns black (Pd precipitation) within 30 minutes, the catalyst is destabilizing.
Action: Protect the alcohol as a THP ether or TBS ether before coupling. This prevents coordination and increases lipophilicity, aiding purification.
Module 3: Reaction Optimization Protocol
Standard Operating Procedure (Optimized)
Parameter
Condition
Rationale
Catalyst
Pd(dppf)Cl₂·DCM (3 mol%)
The bidentate ligand (dppf) prevents Pd-black formation better than Pd(PPh₃)₄ in the presence of free alcohols.
Solvent
1,4-Dioxane : Water (5:1)
High solubility for the biaryl product; water is minimized to suppress protodeboronation.
Base
K₃PO₄ (3.0 equiv)
Mild enough to protect the boronic acid, strong enough to activate the transmetalation.
Temp
80°C
Do not reflux at 100°C+. Lower temperature favors coupling over deboronation [2].
Time
4–6 Hours
Monitor by TLC.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for correcting stalled reactions.
Module 4: Purification & Quality Control
Q: How do I remove the Palladium residue?
Issue: The free alcohol can chelate residual Pd, leading to a colored product.
Protocol:
After workup, treat the organic phase with SiliaMetS® Thiol or activated charcoal (10 wt%) for 1 hour at 50°C.
Filter through a pad of Celite.
Q: How do I separate the product from homocoupled byproducts?
Insight: Homocoupling of the boronic acid produces 4,4'-dimethoxybiphenyl . This is non-polar.
Separation:
TLC: The product (alcohol) will be significantly more polar than the homocoupled impurity.
Eluent: Use Hexanes:Ethyl Acetate (3:1) . The impurity elutes near the solvent front; the product elutes later (Rf ~0.3).
Self-Validating QC Criteria
Before proceeding to the next step of your project, verify the identity of your isolated solid:
¹H NMR (CDCl₃):
Methoxy Singlet: Look for a sharp singlet at ~3.8 ppm (3H).
Ethylene Bridge: Two triplets at ~2.8 ppm (benzylic) and ~3.9 ppm (adjacent to OH). Note: Shifts vary slightly based on concentration.
Aromatic Region: Distinct AA'BB' systems integrating to 8 protons total.
Melting Point: The product should be a white solid. If it is an oil, it likely contains solvent or starting material impurities (recrystallize from Hexanes/EtOAc).
References
BenchChem Technical Support. (2025).[1][2] Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid. Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Cited for alternative boron sources if acid fails).
🔬 Application Scientist Support Portal: Biphenyl Alcohol Purification
Welcome to the Technical Support Center. This module provides field-validated, causality-driven strategies for isolating API-grade 4-(4-Methoxyphenyl)phenethyl alcohol (2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol) from cr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This module provides field-validated, causality-driven strategies for isolating API-grade 4-(4-Methoxyphenyl)phenethyl alcohol (2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol) from crude Suzuki-Miyaura cross-coupling reaction mixtures.
Below you will find our core purification architecture, diagnostic troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols.
Core Purification Architecture
The purification of this biphenyl alcohol requires a multi-stage approach to address distinct classes of impurities: inorganic salts, transition metal residues, phosphine oxides, and non-polar homocoupled dimers.
Workflow for the purification of crude 4-(4-Methoxyphenyl)phenethyl alcohol.
Diagnostic FAQ & Troubleshooting Guide
Q: My crude product is dark brown/black instead of off-white. How do I remove this color?A: The dark coloration is a hallmark of residual palladium (Pd) nanoparticles or soluble Pd(II) complexes carried over from the Suzuki-Miyaura coupling[1]. Standard liquid-liquid extraction will not remove these heavy metals.
Causality & Solution: We recommend treating the organic phase with a sulfur-based scavenger. Soft sulfur ligands have a high thermodynamic affinity for soft Pd metal, forming stable, insoluble complexes. Using Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) or an aqueous sodium bisulfite (NaHSO3) wash at elevated temperatures can successfully reduce Pd levels from >8000 ppm to <30 ppm[2][3].
Q: I am seeing a persistent impurity that co-elutes with my product on silica gel. Mass spectrometry shows an m/z of 278. What is it, and how do I remove it?A: This is triphenylphosphine oxide (TPPO, MW 278.28 g/mol ), a ubiquitous byproduct if you used Pd(PPh3)4 or similar phosphine ligands. TPPO is notorious for "tailing" on silica gel due to strong hydrogen bonding between its polarized P=O bond and the silanol groups on the stationary phase.
Causality & Solution: Switch your chromatography solvent system from Hexanes/Ethyl Acetate to Toluene/Acetone. Toluene provides better
interactions with the biphenyl core of your product, while Acetone acts as a competitive hydrogen-bond acceptor that outcompetes TPPO for the silica silanol sites. This sharpens the TPPO band and prevents co-elution. Alternatively, precipitate TPPO prior to the column by adding ZnCl2 to a non-polar solution of your crude; the resulting ZnCl2-TPPO complex is highly insoluble and can be filtered off.
Q: There is a highly non-polar impurity running near the solvent front on my TLC plate. How do I minimize it?A: This is likely 4,4'-dimethoxybiphenyl, the homocoupling dimer of your 4-methoxyphenylboronic acid starting material. Homocoupling occurs via an oxidative pathway when oxygen is present in the reaction mixture[4].
Causality & Solution: Prevent its formation by thoroughly degassing your solvents (sparging with N2 or Ar for at least 30 minutes) prior to adding the palladium catalyst. Because the dimer lacks the polar hydroxyl group present in 4-(4-Methoxyphenyl)phenethyl alcohol, it is highly non-polar. It can be easily flushed from the silica column during the initial column volumes using a low-polarity eluent (e.g., 5-10% EtOAc in Hexanes) before eluting your target product.
Q: My isolated product is an oil, but the literature says it should be a solid. How do I induce crystallization?A: The presence of trace solvent or minor impurities (like unreacted 4-bromophenethyl alcohol) can depress the melting point, causing the biphenyl alcohol to "oil out" rather than crystallize.
Causality & Solution: Perform a solvent-antisolvent crystallization. The biphenyl core is highly hydrophobic, while the ethanol appendage is polar. Dissolve the crude oil in a minimum amount of hot Toluene (solvent). Slowly add Heptane (antisolvent) dropwise. The polar hydroxyl group of the product is incompatible with Heptane, driving the thermodynamic precipitation of the crystal lattice.
Quantitative Data Center: Palladium Scavenging Efficiency
When selecting a Pd removal strategy for biphenyl derivatives, refer to the benchmarking data below to ensure compliance with pharmaceutical intermediate guidelines.
Table 1: Comparison of Palladium Removal Strategies
Purification Method
Initial Pd (ppm)
Final Pd (ppm)
Product Recovery (%)
Mechanistic Action
Aqueous Extraction (Water)
~8000
~7500
>95%
Simple phase separation (Ineffective for organic-soluble Pd)
Self-validating mechanism: The solution will transition from dark brown to pale yellow, visually confirming the abstraction of colored Pd complexes from the organic phase.
Dissolution: Dissolve the crude organic mixture (after standard aqueous workup) in Dimethylformamide (DMF) or Ethyl Acetate (EtOAc) to a concentration of ~0.1 M.
Resin Addition: Add 0.20 weight equivalents (relative to crude mass) of Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) resin to the solution[2].
Agitation: Agitate the suspension gently at 22°C for 2 to 12 hours. Critical Note: Vigorous magnetic stirring can mechanically shear the resin beads, reducing filtration efficiency; use an overhead stirrer or an orbital shaker.
Filtration: Filter the mixture through a pad of Celite to remove the resin-bound Pd complexes. Wash the filter cake with 2 column volumes of EtOAc to ensure complete product recovery.
Concentration: Concentrate the filtrate under reduced pressure.
Protocol B: Silica Gel Chromatography for TPPO and Dimer Removal
Self-validating mechanism: TLC monitoring using a UV lamp (254 nm) and a phosphomolybdic acid (PMA) stain. The target alcohol will stain dark blue/green upon heating due to the oxidizable hydroxyl group, while TPPO will remain largely unstained by PMA.
Dry Loading: Dry-load the Pd-scavenged crude onto silica gel by dissolving it in a minimum amount of Dichloromethane (DCM), adding 3 weight equivalents of silica gel, and evaporating the solvent to yield a free-flowing powder.
Column Packing: Pack a column with silica gel using 10% EtOAc in Hexanes. Load the dry powder evenly onto the top of the column bed.
Dimer Elution: Elute with 10% EtOAc in Hexanes for 3-5 column volumes to flush out the non-polar 4,4'-dimethoxybiphenyl homocoupled dimer[4].
Product Elution: Increase the polarity to 30-40% EtOAc in Hexanes to elute the target 4-(4-Methoxyphenyl)phenethyl alcohol. (If TPPO tailing was identified as an issue in your pilot TLC, switch the eluent to 10-15% Acetone in Toluene).
Pooling: Collect fractions and analyze via TLC. Pool the product-containing fractions and concentrate under vacuum.
Protocol C: Final Polishing via Recrystallization
Self-validating mechanism: Mass balance and melting point determination. A sharp melting point range (< 2°C variance) indicates high crystalline purity and the successful exclusion of lattice impurities.
Dissolution: Transfer the concentrated product to a round-bottom flask equipped with a reflux condenser. Add Toluene (approx. 3-5 mL per gram of product) and heat to 80°C until the solid is fully dissolved.
Antisolvent Addition: Slowly add Heptane dropwise while maintaining the temperature until the solution turns faintly turbid (reaching the cloud point).
Clarification: Add a single drop of Toluene to clear the turbidity, then immediately remove the flask from the heat source.
Crystallization: Allow the flask to cool ambiently to room temperature over 4 hours. Do not disturb the flask; mechanical shock can induce rapid, impure kinetic precipitation.
Harvesting: Cool the mixture in an ice bath (0-5°C) for 1 hour to maximize thermodynamic yield. Filter the white crystals via vacuum filtration, wash with ice-cold Heptane, and dry in a vacuum oven at 40°C to a constant weight.
References
A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives | Organic Process Research & Development - ACS Publications[Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications[Link]
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | ResearchGate[Link]
Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling | Organic Syntheses Procedure[Link]
Technical Support Center: Troubleshooting & Separation Protocols
Topic: Removing Unreacted 4-Bromoanisole from Phenethyl Alcohol Mixtures Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing challe...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Unreacted 4-Bromoanisole from Phenethyl Alcohol Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing challenges in purifying phenethyl alcohol (2-phenylethanol) derivatives from unreacted aryl halide starting materials, specifically 4-bromoanisole.
Below, we establish the causality behind separation failures, provide troubleshooting FAQs, and outline self-validating, step-by-step experimental protocols for both discovery and process scales.
The Separation Challenge: Causality & Physical Properties
When synthesizing phenethyl alcohol derivatives (e.g., via Grignard addition of ethylene oxide to arylmagnesium bromides), unreacted starting materials like 4-bromoanisole often remain in the crude mixture.
A common mistake in process chemistry is attempting to separate 4-bromoanisole from phenethyl alcohol using fractional or vacuum distillation. This approach inevitably fails due to the nearly identical boiling points of the two compounds. 4-Bromoanisole boils at approximately 223 °C[1], while phenethyl alcohol boils between 218.2 °C and 221 °C[2]. Because the boiling point differential is less than 5 °C, co-distillation occurs, making thermal separation practically impossible without highly specialized, high-theoretical-plate distillation columns.
Q: Can I separate these two compounds using simple liquid-liquid extraction (water/organic)?A: No. While phenethyl alcohol exhibits slight aqueous solubility (2.22 g/100 mL), it is highly miscible with most organic solvents. Attempting to wash the organic layer with water will result in massive yield losses of the alcohol without completely removing the highly lipophilic 4-bromoanisole.
Q: What is the most efficient separation method for small-scale discovery batches (<10 grams)?A: Normal-phase silica gel flash chromatography is highly effective. 4-Bromoanisole is a non-polar molecule lacking hydrogen-bond donors, meaning it interacts very weakly with the polar silanol groups on the silica stationary phase. Conversely, the primary hydroxyl group of phenethyl alcohol acts as a strong hydrogen-bond donor and acceptor, causing it to bind tightly to the silica[5]. This distinct difference in polarity allows for baseline separation using a step-gradient solvent system.
Q: How do I separate them on a larger scale (process chemistry) where chromatography is cost-prohibitive?A: For scale-up, chemical derivatization is the gold standard. By reacting the mixture with a cyclic anhydride (such as succinic anhydride or phthalic anhydride), the primary alcohol undergoes chemoselective esterification to form a half-ester[6][7]. This half-ester contains a free carboxylic acid group. When treated with a mild aqueous base (like sodium bicarbonate), it forms a water-soluble sodium salt, partitioning entirely into the aqueous phase. The unreacted 4-bromoanisole remains in the organic phase and is easily discarded or recycled. The pure alcohol is then recovered via base hydrolysis of the isolated half-ester[8].
Mechanism: This protocol exploits the stark difference in hydrogen-bonding capabilities between the aryl ether/halide and the primary alcohol.
Column Preparation: Pack a glass column with normal-phase silica gel (230-400 mesh) using a slurry of 100% Hexanes.
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and load it evenly onto the silica bed.
Elution of 4-Bromoanisole: Elute with a non-polar solvent system (Hexane/Ethyl Acetate 95:5). Monitor fractions via TLC (UV active). 4-Bromoanisole will elute rapidly near the solvent front.
Elution of Phenethyl Alcohol: Once the 4-bromoanisole has completely eluted, increase the solvent polarity to Hexane/Ethyl Acetate 70:30. The phenethyl alcohol will elute in these later fractions.
Recovery: Pool the respective fractions and concentrate under reduced pressure using a rotary evaporator.
Protocol B: The Half-Ester Derivatization Method (Scale-Up)
Mechanism: Chemoselective transient functionalization of the hydroxyl group to induce drastic solubility differentials.
Derivatization: Dissolve the crude mixture in anhydrous DCM. Add 1.2 equivalents of succinic anhydride and 1.5 equivalents of pyridine (or triethylamine). Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the alcohol. The product is now phenethyl hydrogen succinate.
Biphasic Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake vigorously and vent. The half-ester is deprotonated to form a water-soluble sodium salt, migrating entirely into the aqueous layer.
Phase Separation: Drain the lower organic layer (DCM), which contains the unreacted 4-bromoanisole. Wash the aqueous layer once more with fresh DCM to ensure complete removal of the aryl halide.
Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl (caution: CO₂ gas evolution will occur). The half-ester precipitates or forms an oil as it is re-protonated. Extract this intermediate into fresh Ethyl Acetate (3x).
Hydrolysis & Final Recovery: Concentrate the Ethyl Acetate. Dissolve the residue in a 1:1 mixture of Methanol and 2M aqueous NaOH. Reflux for 2 hours to hydrolyze the ester bond. Cool the mixture, extract with diethyl ether or DCM, dry over anhydrous Na₂SO₄, and concentrate to yield pure phenethyl alcohol.
Mechanistic Visualizations
Caption: Workflow for the chemoselective derivatization and biphasic extraction of phenethyl alcohol.
Caption: Chromatographic separation logic based on functional group polarity and silica gel interactions.
References
Sciencemadness Wiki : Phenethyl alcohol. Available at: [Link]
NIST WebBook : Phenylethyl Alcohol. Available at: [Link]
Master Organic Chemistry : Making Alkyl Halides From Alcohols. Available at:[Link]
ResearchGate : Derivatization of hydroxyl functional groups for liquid chromatography. Available at:[Link]
Semantic Scholar : Derivatization of hydroxyl functional groups. Available at:[Link]
Wikipedia : Phthalic anhydride. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion in Biaryl Alcohol Synthesis
Ticket ID: #BA-SYNTH-001
Responder: Dr. A. Vance, Senior Application Scientist
Status: Open
Introduction: The "50% Wall"
Welcome to the Technical Support Center. If you are reading this, you are likely staring at an LCMS trace showing 50% starting material and 50% product (or worse, 50% deboronated byproduct).
Biaryl alcohols are deceptive. The Suzuki-Miyaura coupling seems robust until you introduce steric bulk or heteroatoms. The subsequent ketone reduction seems trivial until the enantiomeric excess (ee) crashes. This guide addresses the causality of these failures. We do not offer "tips"; we offer mechanistic corrections.
Module 1: The Biaryl Backbone (Suzuki-Miyaura Coupling)
The Symptom: You are coupling an aryl halide with a boronic acid.[1][2] The reaction stalls. Adding more catalyst does nothing.
The Diagnosis: You are likely facing Protodeboronation or Catalyst Deactivation .
Troubleshooting Workflow
Use this logic gate to diagnose the failure mode before attempting a fix.
Q1: My boronic acid is disappearing, but product isn't forming. I see a mass corresponding to Ar-H. What is happening?
A: You are witnessing Protodeboronation .[2][3]
This is the most common failure mode for heteroaryl or ortho-substituted boronic acids. Under basic, aqueous conditions (standard Suzuki), the boronic acid hydrolyzes and loses the boron group before it can transmetallate to the palladium.
The Fix: The "Anhydrous Rescue" Protocol
Standard aqueous bases (Na2CO3/H2O) accelerate this side reaction. You must switch to a system that minimizes free water and high pH spikes.
Switch Base: Use K3PO4 (finely ground) or CsF .
Switch Solvent: Use anhydrous 1,4-Dioxane or Toluene .
Water Control: While "anhydrous" is the goal, boronic acids (unlike esters) require a tiny amount of water for the transmetallation step. Add exactly 2-5 equivalents of water relative to the substrate. Do not use a bulk aqueous co-solvent.
Slow Addition: If the boronic acid is unstable, add it via syringe pump over 2 hours to the hot reaction mixture. This keeps the instantaneous concentration low, favoring the coupling over the decomposition [1].
Q2: The reaction turns black immediately and stalls at 20%.
A: "Pd Black" formation indicates catalyst aggregation. Your ligand is failing to stabilize the Pd(0) species, likely due to the steric bulk of the biaryl system.
The Fix: Buchwald Precatalysts
Stop using Pd(PPh3)4 or Pd(dppf)Cl2 for hindered biaryls. They cannot support the catalytic cycle for bulky substrates. Switch to Buchwald G3 or G4 Precatalysts . These generate the active Pd(0)-Ligand species immediately upon deprotonation, preventing the "induction period" where Pd black often forms [2].
Catalyst Selection Guide:
Substrate Challenge
Recommended Precatalyst
Ligand Class
Why?
General Steric Bulk (Ortho-substituents)
SPhos Pd G3
Dialkylbiarylphosphine
Excellent for ortho-substitution; high turnover.
Heterocycles (Pyridines, Pyrimidines)
XPhos Pd G3/G4
Dialkylbiarylphosphine
Superior stability with N-containing heterocycles.
Extreme Bulk (Tetra-ortho substituted)
VPhos or CataCXium A
Bulky Phosphine
specialized for "impossible" steric clashes.
Module 2: The Alcohol (Stereoselective Reduction)
The Symptom: You have your biaryl ketone. You need a chiral alcohol. You run a Noyori Asymmetric Transfer Hydrogenation (ATH), but conversion stops at 60%, or the ee is poor.
Q3: Why does my Transfer Hydrogenation (ATH) stop before completion?
A: You are fighting Reversibility .
Standard ATH uses Isopropanol (IPA) as the hydrogen source. The byproduct is Acetone.
This is an equilibrium. If your biaryl ketone is bulky or electron-rich, the equilibrium may not favor the product.
The Fix: The Irreversible Switch
Switch the hydrogen source from IPA to Formic Acid / Triethylamine (5:2 azeotrope) .
The release of CO2 gas makes this reaction irreversible . It drives the reaction to 100% conversion [3].
Q4: My catalyst seems dead. I'm using a Ru-TsDPEN complex.
A: Check for Chloride Poisoning or Acid Inhibition .
Noyori catalysts (Ru-arene-diamine) are sensitive.
The HCl Trap: If your biaryl ketone was made via Friedel-Crafts or Vilsmeier-Haack, trace HCl or chloride salts will poison the Ruthenium hydride species. Wash your starting material with NaHCO3 and recrystallize it.
The Induction Period: These catalysts often require an "activation" period to eliminate the chloride ligand. Ensure you are using a base (KOtBu or TEA) to activate the precatalyst if you are not using a pre-formed active catalyst.
Checkpoint: If conversion stalls, do NOT add more catalyst. Add fresh FA/TEA mixture to replenish the H-source.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry.
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research.
Sigma-Aldrich. (n.d.). Buchwald Precatalyst User Guide.
Disclaimer: All protocols should be performed with appropriate PPE and engineering controls. Consult MSDS for all reagents.
Technical Support Center: Recrystallization of 4-(4-Methoxyphenyl)phenethyl alcohol
This is a technical support guide for the purification of 4-(4-Methoxyphenyl)phenethyl alcohol (also known as 2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol ). Structure & Properties Verification Before proceeding, verify you...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide for the purification of 4-(4-Methoxyphenyl)phenethyl alcohol (also known as 2-(4'-methoxy[1,1'-biphenyl]-4-yl)ethanol ).
Structure & Properties Verification
Before proceeding, verify your compound's identity. The nomenclature for this molecule often leads to confusion with a common liquid perfume ingredient.
Feature
Target Molecule (Biphenyl Derivative)
Common Confusion (Anisyl Alcohol)
Name
4-(4-Methoxyphenyl)phenethyl alcohol
4-Methoxyphenethyl alcohol
Structure
Biphenyl core ()
Single phenyl ring ()
State (RT)
Solid (Expected MP > 100°C)
Liquid/Low-Melting Solid (MP 26–28°C)
Purification
Recrystallization
Vacuum Distillation
CRITICAL: If your compound is a liquid at room temperature, you likely have 4-Methoxyphenethyl alcohol (CAS 702-23-8).[1] Do not attempt recrystallization. Proceed to vacuum distillation (bp ~135°C @ 10 mmHg).
The guide below assumes you are working with the solid biphenyl derivative.
Solvent Selection Strategy
Primary Solvent Candidates
Based on the biphenyl core (lipophilic) and the hydroxyethyl tail (polar), the following solvents are recommended for initial screening.
Flammable. "Oiling out" risk if Hexane added too fast.
Toluene
Low
For Non-Polar Impurities
Good for highly crystalline biphenyls.
High boiling point () makes drying difficult.
Acetonitrile
High
Polar Impurities
Sharp solubility curve for aromatics.
Toxic; expensive.
Solvent Screening Protocol (Micro-Scale)
Place 50 mg of crude solid in a test tube.
Add 0.5 mL of solvent.
Heat to boil:
If dissolved immediately
Too soluble (Try a less polar solvent or add anti-solvent).
If undissolved
Add solvent in 0.1 mL increments until dissolved.
Cool to RT, then
:
Crystals form
Success.
No crystals
Too soluble (Evaporate or add anti-solvent).
Oil forms
Failure (See Troubleshooting).
Troubleshooting Guide (Q&A)
Issue 1: The compound "oils out" instead of crystallizing.
Q: My solution turns cloudy and deposits a sticky oil at the bottom. How do I fix this?
A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or when the solution is too concentrated.[2]
Mechanism: The solute separates as a liquid phase before it can organize into a crystal lattice.
Solution:
Re-heat the mixture until the oil redissolves.
Add more solvent (dilute by 20-30%) to lower the saturation temperature.
Seed the solution: Add a tiny crystal of pure product to the cooling solution at a temperature just above where the oil usually forms.
Switch Solvents: If using Ethanol/Water, switch to Ethyl Acetate/Hexane . The boiling point of Ethanol (
) might be too close to the oiling temperature.
Issue 2: Impurities are co-crystallizing.
Q: The crystals are colored or the melting point range is wide (
).
A: The impurities have similar solubility to your product.
Solution: Use a Polarity Switch .
If you used a non-polar system (e.g., Toluene), impurities might be non-polar. Switch to a polar system (e.g., Ethanol) to keep non-polar impurities in solution.
Activated Carbon: If the color persists, dissolve the compound in hot ethanol, add 1-2% activated carbon, stir for 5 mins, and filter hot through Celite before cooling.
Issue 3: Low Yield.
Q: I get pure crystals, but I lose 60% of my mass.
A: Your compound is too soluble in the cold solvent.
Solution:
Cool Lower: Use an ice-salt bath (
) instead of just a fridge.
Solvent Pair: If using pure Ethanol, add Water dropwise to the cold mother liquor until turbidity persists, then cool again to force more precipitation.
Recycle Mother Liquor: Evaporate the filtrate to half volume and repeat crystallization (Second Crop). Note: Second crop is usually less pure.
Experimental Workflow Visualization
The following diagram outlines the decision process for selecting the optimal crystallization method.
Caption: Decision tree for solvent selection and troubleshooting common crystallization failures.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).
Sigma-Aldrich. (2023).[1] Product Specification: 4-Methoxyphenethyl alcohol (CAS 702-23-8).[3][1][4][5] (Used to distinguish the liquid analog from the user's biphenyl derivative). [1]
PubChem. (2023). Compound Summary: 2-(4-Biphenylyl)ethanol. (Analogous structure data used for solubility prediction).
Mettler Toledo. (2023). Recrystallization Guide: Solvents and Methods.
minimizing side reactions during 4-(4-Methoxyphenyl)phenethyl alcohol oxidation
Technical Support Center: Oxidation of 4-(4-Methoxyphenyl)phenethyl Alcohol Executive Technical Overview The oxidation of 4-(4-Methoxyphenyl)phenethyl alcohol (a biaryl primary alcohol) presents a unique set of chemosele...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Oxidation of 4-(4-Methoxyphenyl)phenethyl Alcohol
Executive Technical Overview
The oxidation of 4-(4-Methoxyphenyl)phenethyl alcohol (a biaryl primary alcohol) presents a unique set of chemoselectivity challenges. Unlike simple aliphatic alcohols, this substrate contains an electron-rich biaryl system (4-methoxybiphenyl moiety) susceptible to electrophilic attack, and a primary alcohol prone to over-oxidation.
The Core Challenge: The 4-methoxy group activates the aromatic ring, making it highly sensitive to chlorination when using hypochlorite-based oxidants (e.g., Anelli conditions). Furthermore, the target aldehyde is easily over-oxidized to the carboxylic acid under aqueous or unbuffered conditions.
This guide provides a self-validating troubleshooting framework to navigate these competing reactivities.
Mechanistic Pathway & Failure Modes
The following diagram outlines the desired pathway versus critical failure modes (side reactions) specific to this electron-rich substrate.
Figure 1: Reaction landscape for 4-(4-Methoxyphenyl)phenethyl alcohol. Green path indicates the target trajectory; red paths indicate common failure modes caused by oxidant selection.
Troubleshooting & FAQs
Q1: I am detecting significant chlorinated byproducts (M+34 peaks) by LC-MS. Why is this happening?
Diagnosis: You are likely using TEMPO/NaOCl (Bleach) or a Swern oxidation with poor temperature control.
The Science: The 4-methoxyphenyl group is an electron-rich aromatic system (anisole-like). Hypochlorite (NaOCl) acts not only as an oxidant regenerator but also as a source of electrophilic chlorine (
or ). This leads to Electrophilic Aromatic Substitution (EAS) on the activated ring, typically ortho to the methoxy group [1].
Corrective Action:
Immediate Fix: Switch to TEMPO/BAIB (Bis-acetoxyiodobenzene) . BAIB acts as the stoichiometric oxidant and contains no active halogen species, completely eliminating ring chlorination risks [2].
Alternative: If you must use bleach, add a chlorine scavenger (e.g., dimethyl sulfoxide or excess bromide) and strictly maintain pH at 8.6–9.5 using a bicarbonate/carbonate buffer, though this is risky for this specific substrate.
Q2: The reaction proceeds to the aldehyde but then slowly converts to the carboxylic acid. How do I stop it?
Diagnosis: "Aldehyde creep" is caused by the presence of water in the reaction mixture.
The Science: Aldehydes do not oxidize directly to acids; they must first hydrate to form a gem-diol (
).[1] This gem-diol is then oxidized to the acid.[1] In aqueous conditions (like TEMPO/Bleach or aqueous workups of incomplete reactions), this equilibrium is pushed forward [3].
Corrective Action:
Protocol Adjustment: Switch to anhydrous conditions. Dess-Martin Periodinane (DMP) in dry dichloromethane (DCM) is the gold standard here. It proceeds through a ligand exchange mechanism that does not require (and is actually inhibited by) water, preventing gem-diol formation and halting oxidation strictly at the aldehyde [4].
Q3: My yield is low due to "gunk" or polymerization. What is happening?
Diagnosis: Acid-catalyzed degradation or oxidative coupling.
The Science: The biaryl system can undergo oxidative coupling (Scholl-type reaction) if exposed to strong Lewis acids or single-electron transfer (SET) oxidants. Additionally, the methoxy group is acid-labile. Strong acidic oxidants like Jones Reagent (CrO3/H2SO4) are contraindicated.
Corrective Action:
Use buffered conditions. If using DMP, add pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid byproduct formed during the reaction.
Recommended Experimental Protocols
These protocols are selected specifically for the 4-(4-Methoxyphenyl)phenethyl alcohol substrate to maximize chemoselectivity.
Protocol A: The "Green" Selective Method (TEMPO/BAIB)
Best for: Mid-to-large scale, avoiding chlorination, high aldehyde selectivity.
Setup: Dissolve 4-(4-Methoxyphenyl)phenethyl alcohol (1.0 equiv) in Dichloromethane (DCM) : Water (9:1 ratio). Note: The small water content accelerates the catalytic cycle but BAIB kinetics usually favor aldehyde over acid in this solvent mix.
Catalyst: Add TEMPO (0.1 equiv).
Oxidant: Add BAIB (Bis-acetoxyiodobenzene) (1.1 equiv) in one portion at 0°C.
Reaction: Warm to Room Temperature (RT) and stir. Reaction is typically complete in 2–4 hours.
Quench: Add aqueous
to destroy excess oxidant.
Why this works: BAIB regenerates the oxoammonium species without generating free chlorine, protecting the electron-rich aromatic ring [2].
Protocol B: The "High Purity" Method (Dess-Martin Periodinane)
Best for: Small scale, high-value intermediates, absolute prevention of over-oxidation.
Setup: Flame-dry glassware under Nitrogen/Argon. Dissolve substrate (1.0 equiv) in anhydrous DCM .
Buffer: Add Sodium Bicarbonate (5.0 equiv) solid to the suspension. Critical step to neutralize acetic acid byproduct.
Oxidant: Add Dess-Martin Periodinane (DMP) (1.2 equiv) at 0°C.
Reaction: Warm to RT. Monitor by TLC (usually <1 hour).
Workup: Dilute with ether. Pour into a mixture of sat.
and sat. (1:1). Stir vigorously until the layers separate clearly (hydrolysis of iodine byproducts).
Why this works: The anhydrous mechanism physically prevents the formation of the aldehyde hydrate, making over-oxidation to the acid chemically impossible [4].
Comparative Data: Oxidant Selection Matrix
Feature
TEMPO / NaOCl (Bleach)
Swern Oxidation
TEMPO / BAIB
Dess-Martin (DMP)
Aldehyde Selectivity
Moderate (pH dependent)
High
Very High
Excellent
Ring Chlorination Risk
High (Critical Failure)
Low (if T < -60°C)
None
None
Acid Sensitivity
Basic (Safe)
Acidic (during quench)
Neutral/Mild
Acidic (Buffer needed)
Scalability
High
Moderate (Cryogenic)
High
Low (Cost/Safety)
Recommendation
AVOID
Second Choice
PRIMARY CHOICE
Best for <5g
Decision Logic for Researchers
Use this flow to select the correct protocol for your specific constraints.
Figure 2: Decision matrix for oxidant selection based on scale and substrate sensitivity.
References
Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry. Chlorination side-reactions in electron-rich aromatics.
De Mico, A., et al. (1997). "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds". Journal of Organic Chemistry. Describes TEMPO/BAIB system avoiding halogenation.
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.[2] Detailed mechanism on hydrate formation leading to over-oxidation.
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry.
4-(4-Methoxyphenyl)phenethyl alcohol is a robust primary alcohol under neutral conditions but exhibits distinct reactivity profiles in acidic media.[1] Its stability is governed by two competing structural features: the primary alcohol tail (susceptible to dehydration/substitution) and the electron-rich biphenyl core (susceptible to electrophilic aromatic substitution or oxidation).[1]
Mild Acids (pH 3–6): Chemically stable.[1] Suitable for HPLC mobile phases and workups.[1]
Strong Non-Nucleophilic Acids (H₂SO₄, H₃PO₄): High risk of dehydration to the vinyl derivative (styrene analog), especially at elevated temperatures (>60°C).
Strong Nucleophilic Acids (HCl, HBr, HI): High risk of substitution (conversion to alkyl halide) and, in extreme cases (HI/HBr reflux), demethylation of the ether.
Detailed Stability Matrix
Use this table to determine if your experimental conditions jeopardize sample integrity.
Understanding how the molecule breaks down is essential for troubleshooting.
Pathway A: Acid-Catalyzed Dehydration (The "Styrene" Risk)
In the presence of strong, non-nucleophilic acids (like Sulfuric or p-TsOH), the hydroxyl group is protonated, creating a good leaving group (
).
Risk Factor: The resulting double bond is conjugated with the biphenyl system, making the dehydration product thermodynamically favorable.
Outcome: Formation of 4-(4-methoxyphenyl)styrene . This vinyl compound can subsequently polymerize, leading to insoluble tars.
Pathway B: Nucleophilic Substitution
In the presence of acids with strong nucleophiles (HCl, HBr), the protonated alcohol is attacked by the halide ion.
Outcome: Conversion to the corresponding alkyl chloride or bromide.
Pathway C: Ether Cleavage (Demethylation)
The methoxy group on the biphenyl ring is generally stable. However, under forcing conditions with specific acids (HI, HBr, BBr₃), the ether bond cleaves.
Outcome: Formation of the phenol derivative (Tyrosol analog).[1]
Q1: I see a new, less polar spot on my TLC after heating in acid. What is it?
Diagnosis: You have likely dehydrated the alcohol to the alkene (vinyl biphenyl) .
Why: The biphenyl system stabilizes the transition state for dehydration via conjugation. The alkene is non-polar (lacks the -OH H-bonding capability), so it runs much higher on silica gel (higher
Solution: Lower the reaction temperature. If an acid catalyst is required, switch to a milder acid like Pyridinium p-toluenesulfonate (PPTS) or limit exposure time.[1]
Q2: My reaction mixture turned into a black, insoluble gum.
Diagnosis: Polymerization of the dehydration product.
Why: If Pathway A (Dehydration) occurs, the resulting styrene-like molecule is highly prone to acid-catalyzed polymerization.[1] The "gum" is poly-vinyl biphenyl.[1]
Solution: Add a radical inhibitor (like BHT) if heating is necessary, but primarily, you must prevent the initial dehydration by reducing acid strength or temperature.
Q3: Can I use this compound in an HPLC method with 0.1% TFA?
Answer:Yes.
Reasoning: 0.1% Trifluoroacetic acid (TFA) is dilute and the contact time in HPLC is short. At room temperature, the activation energy for dehydration or substitution is not reached. The molecule is stable for standard analytical run times (up to 24-48 hours in autosamplers).[1]
Q4: The compound precipitates when I add aqueous acid.
Diagnosis: Solubility issue, not chemical instability.
Why: The biphenyl core is highly hydrophobic. Protonation of the alcohol (-OH to -OH₂⁺) helps solubility slightly, but the large lipophilic tail dominates.[1]
Solution: Use a co-solvent system.[1] A mixture of THF/Water (1:1) or Acetic Acid/Water will maintain homogeneity.[1] Avoid pure aqueous acid.[1]
Standardized Stability Testing Protocol
If you need to validate a specific acidic condition for your process, follow this "Self-Validating" protocol.
Materials:
Sample: 10 mg of 4-(4-Methoxyphenyl)phenethyl alcohol.
Solvent: 1 mL of proposed acidic medium (with co-solvent if needed).
Analysis: HPLC-UV (254 nm) or TLC (Hexane:EtOAc 3:1).[1]
Procedure:
Baseline: Dissolve sample in neutral solvent (MeOH). Inject/Spot.[1]
Stress: Dissolve sample in the target acidic medium.
Timepoints: Analyze at T=0, T=1h, T=6h, T=24h.
Criteria:
Peak A (Product): Should remain >99%.
Peak B (Alkene): Look for a late-eluting peak (more hydrophobic).[1]
Peak C (Halide): Look for a peak eluting near the alkene.[1]
overcoming solubility issues in NMR analysis of 4-(4-Methoxyphenyl)phenethyl alcohol
Technical Support Center: NMR Analysis of 4-(4-Methoxyphenyl)phenethyl alcohol Ticket System Status: [ONLINE] Current Topic: Ticket #4MP-001: Solubility & Resolution Optimization Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: NMR Analysis of 4-(4-Methoxyphenyl)phenethyl alcohol
Ticket System Status: [ONLINE]
Current Topic: Ticket #4MP-001: Solubility & Resolution Optimization
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Introduction: The Solubility Paradox
Welcome to the technical support hub. You are likely here because 4-(4-Methoxyphenyl)phenethyl alcohol (4-MPEA) is presenting a common but frustration paradox in NMR spectroscopy: it possesses a lipophilic biphenyl-like core that demands organic solvents, yet contains a polar hydroxyl tail that induces aggregation or precipitation in non-polar media like Chloroform-d (
This guide moves beyond basic "add solvent and shake" advice.[1][2][3] We analyze the physicochemical mechanics causing these issues and provide a self-validating protocol to ensure high-resolution data.
Solvent Selection Matrix: The First Line of Defense
Do not default to
without analysis. 4-MPEA is a low-melting solid () that can behave like a viscous oil.[1][2][3] The choice of solvent dictates not just solubility, but the exchange rate of the hydroxyl proton, which fundamentally alters your spectrum.[1][3]
Solvent
Solubility Rating
Dielectric Constant ()
Hydroxyl Proton Behavior
Critical Artifacts
Chloroform-d ()
Moderate
4.8
Fast Exchange: Peak often broad/invisible.[2][3] No coupling to neighbors.[1][2][3]
Trace water at ~1.56 ppm may overlap with alkyl impurities.[1][2][3]
Water peak at ~2.84 ppm often overlaps directly with the benzylic methylene group.[1][2][3]
Methanol-
Good
32.7
Total Exchange: OH signal disappears (deuterium exchange).[1][2][3]
Simplifies spectrum but erases OH structural data.[1][2][3]
Visualizing the Decision Process
Before prepping your sample, consult this logic flow to match your structural goals with the correct solvent system.
Advanced Troubleshooting Protocols
Issue A: "My sample is cloudy or precipitating in
."
Root Cause: Intermolecular Hydrogen Bonding.[1][2][3]
The hydroxyl groups of 4-MPEA form a hydrogen-bonding network (dimers/oligomers) that competes with the weak solvation shell of chloroform.[2][3] This is common in biphenyl alcohols at concentrations required for
Shortening).[1][2][3]
DMSO is viscous ( cP).[1][2][3] 4-MPEA is a relatively rigid molecule.[1][2][3] High viscosity slows molecular tumbling, shortening the Transverse Relaxation Time (), leading to broad linewidths.[1][3]
The Protocol: Variable Temperature (VT) Acquisition
Weighing: Weigh 10-15 mg of 4-MPEA directly into a clean vial (not the tube).
Why? Weighing directly into the tube often leaves residue on the upper walls, which interacts with solvent vapor but doesn't dissolve, causing shimming errors.[1][3]
Desiccation (Optional but Recommended): Add 1-2 granules of activated 4A molecular sieves directly to the tube if the water peak at 3.33 ppm is critical.[2][3]
Caution: Sieves can introduce dust.[1][2][3] Use only dust-free, pre-washed sieves.[2][3]
Acquisition:
Set relaxation delay (
) to seconds. The OH proton relaxes slowly in DMSO; a short delay will reduce integration accuracy.[1][2][3]
Frequently Asked Questions (FAQs)
Q: The water peak in DMSO is overlapping exactly with my methylene protons (~2.8 ppm or ~3.6 ppm). What do I do?A: This is the "DMSO trap." The water peak in DMSO is temperature-dependent.[2][3]
The Fix: Change the temperature.[1][2][3][6][7] Raising the temperature to 320 K will shift the water peak upfield (towards lower ppm), likely moving it away from your signal of interest [1].[1][3]
Q: Can I use
to check for solubility?A: No. 4-MPEA is highly lipophilic due to the methoxyphenyl and phenethyl groups.[1][2][3] It has negligible solubility in .[1][2][3] You will form an emulsion, resulting in zero signal or massive line broadening.[1][2][3]
Q: I see a doublet for the OH peak in DMSO. Is my sample wet?A: No, quite the opposite! A doublet (splitting) on the OH peak proves your sample is dry and the solvent is pure.[1][3] It indicates that proton exchange is slow enough that the OH proton is coupling with the adjacent methylene protons (
).[1][2][3] If the sample were wet or acidic, the exchange would be fast, and the peak would be a broad singlet [2].[1][3]
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org.[1][2][3][8] Chem.1997 , 62, 7512–7515.[1][2][3][8][9]
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2][3]
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016 .[1][2][3] (General reference for exchange phenomena and viscosity effects).
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 4-(4-Methoxyphenyl)phenethyl alcohol and deuterated solvents before handling.
Technical Support Center: Preventing Polymerization During the Isolation of Phenethyl Alcohol Derivatives
Welcome to the Advanced Applications Support Center. This resource is designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of phenethyl alcohol deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This resource is designed for researchers, process chemists, and drug development professionals dealing with the isolation and purification of phenethyl alcohol derivatives. Here, we synthesize field-proven insights with mechanistic chemistry to help you troubleshoot and optimize your isolation workflows.
Core Mechanistic Overview: The Root Cause of Polymerization
Q: Why do my phenethyl alcohol derivatives turn into a viscous gel or solid block during vacuum distillation?
A: The polymerization of phenethyl alcohol derivatives is a secondary consequence of an initial degradation step: dehydration . Under thermal stress or in the presence of trace acidic impurities, phenethyl alcohols readily dehydrate to form styrene derivatives[1]. Styrenes are highly reactive monomers that undergo auto-initiated free-radical polymerization at elevated temperatures[2].
If the distillation reboiler exceeds the thermal threshold (typically >100°C), thermal initiation generates radical species that rapidly propagate, consuming the newly formed styrene and creating a high-molecular-weight polystyrene derivative that fouls the equipment and ruins your yield[1].
Mechanism of phenethyl alcohol dehydration and subsequent polymerization.
Q: How do I select the right polymerization inhibitor for my distillation?
A: The choice of inhibitor depends heavily on your distillation conditions (temperature, pressure, and oxygen presence). Inhibitors act by reacting with propagating radicals to form stable, non-reactive species, thereby terminating the polymerization chain reaction[2].
While 4-tert-butylcatechol (TBC) is an industry standard, it has a critical mechanistic limitation: TBC requires the presence of oxygen to function effectively [3]. In a high-vacuum distillation setup, oxygen is stripped from the system, rendering TBC largely ineffective. For anaerobic vacuum distillation, phenolic inhibitors like 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) or stable nitroxide radicals (SNRs) like 4-hydroxy-TEMPO are vastly superior[2].
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the inhibitory performance of various compounds against styrene polymerization (tested at 115°C for 4 hours)[2][3]:
Inhibitor Class
Specific Inhibitor
Polymer Growth (%)
Monomer Conversion (%)
Operational Requirement
Phenolic
DTBMP
16.40
0.048
Effective in low oxygen
Phenolic
BHT
42.50
0.111
Moderate efficacy
Phenolic
TBC (Commercial)
High
High
Requires Oxygen
Nitroxide Radical
4-hydroxy-TEMPO
24.85
0.065
Highly effective
Synergistic Blend
DTBMP + 4-hydroxy-TEMPO (75:25)
6.80
Minimal
Best overall performance
Data indicates that a synergistic blend of DTBMP and 4-hydroxy-TEMPO provides the ultimate protection against thermal polymerization during isolation[2][3].
To ensure a self-validating system where each step prevents the failure of the next, follow this optimized, step-by-step workflow for isolating phenethyl alcohol derivatives.
Step 1: Acid Neutralization (Preventing Dehydration)
Causality: Trace acids lower the activation energy for dehydration to styrene[1]. Neutralizing the crude mixture ensures the primary degradation pathway is shut down before heat is applied.
Transfer the crude reaction mixture to a separatory funnel.
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase pH is strictly between 7.5 and 8.0.
Wash with brine and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.
Step 2: Inhibitor Dosing (Preventing Propagation)
Causality: Adding the inhibitor before applying heat ensures that any thermally initiated radicals are immediately scavenged[2].
To the dried crude organic mixture, add a synergistic inhibitor blend: 500 ppm DTBMP and 150 ppm 4-hydroxy-TEMPO (based on estimated crude mass).
Stir for 10 minutes at room temperature to ensure homogeneous distribution.
Step 3: High-Vacuum Distillation (Minimizing Thermal Stress)
Causality: Lowering the pressure reduces the boiling point, preventing the system from reaching the thermal initiation threshold of the styrene derivative.
Transfer the inhibited mixture to a distillation flask equipped with a short-path distillation head and a Vigreux column.
Apply high vacuum (e.g., < 1 mmHg) before applying heat.
Gradually increase the oil bath temperature. Maintain the internal temperature of the reboiler strictly below 90°C.
Collect the purified phenethyl alcohol derivative. Note: The inhibitors (DTBMP/TEMPO) have significantly higher boiling points and will remain in the reboiler residue, yielding an inhibitor-free pure product.
Decision tree for the safe isolation of phenethyl alcohol derivatives.
FAQ: Alternative Isolation Techniques
Q: My phenethyl alcohol derivative is extremely heat-sensitive and polymerizes even under high vacuum. Are there non-thermal alternatives to distillation?
A: Yes. If thermal degradation cannot be mitigated by vacuum and inhibitors, you must pivot to non-thermal isolation methods. Conventional liquid-liquid extraction (e.g., using butanol or ethyl acetate) is often used, but it can lead to severe emulsion formation and requires massive solvent volumes[4][5].
Solid-Phase Extraction (SPE) via Ion-Exchange Resins is a highly effective, scalable alternative[4].
Mechanism: The crude aqueous/organic mixture is passed through a specific polymeric solid-phase resin bed. The phenethyl alcohol adsorbs onto the resin via hydrophobic and pi-pi interactions.
Elution: The column is washed with water to remove impurities, and the pure phenethyl alcohol is eluted using a low-boiling, easily removable solvent like methanol or ethanol[4][5].
Advantage: This method operates entirely at room temperature, completely eliminating the risk of thermal dehydration and subsequent polymerization[5].
References
A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. MDPI.
A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor. Benchchem.
Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. ACS Publications.
US5919991A - Solid phase extraction of phenethyl alcohol. Google Patents.
Technical Support Center: Enhancing Enantioselectivity in Chiral Derivatives of 4-(4-Methoxyphenyl)phenethyl Alcohol
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving enantioselectivity in the synthesis of c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving enantioselectivity in the synthesis of chiral derivatives of 4-(4-methoxyphenyl)phenethyl alcohol and related secondary alcohols. We will move beyond simple procedural lists to explore the underlying principles and causal relationships that govern stereochemical control in asymmetric synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of troubleshooting enantioselectivity issues.
Q1: What is enantioselectivity and why is it a critical parameter for derivatives of 4-(4-Methoxyphenyl)phenethyl alcohol?
Enantioselectivity is the degree to which a chemical reaction favors the formation of one enantiomer over its mirror image.[1][2] In drug development, the two enantiomers of a chiral molecule, while chemically similar, can have vastly different pharmacological and toxicological profiles. One enantiomer might be therapeutically active, while the other could be inactive or even harmful. Therefore, producing single-enantiomer drugs is often a regulatory and safety necessity, making high enantioselectivity a primary goal in synthesis.[3]
Q2: What are the primary strategies for producing enantioenriched 4-(4-Methoxyphenyl)phenethyl alcohol derivatives?
There are two main approaches for generating enantiomerically pure products:
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to transform an achiral starting material (a prochiral ketone) into a single enantiomer of the desired alcohol.[2][4]
Kinetic Resolution: This technique starts with a racemic mixture (a 50:50 mix of both enantiomers) of the alcohol. A chiral catalyst or reagent is then used to selectively react with one enantiomer at a much faster rate, leaving the unreacted, desired enantiomer in high enantiomeric excess.[1][5] This guide will focus primarily on troubleshooting kinetic resolution, a widely used method for this class of secondary alcohols.[5][6]
Q3: My reaction is yielding low enantiomeric excess (% ee). What are the first things I should check?
Low enantioselectivity is a common problem that can stem from multiple sources. A systematic approach is crucial to identify the root cause.[7] Before diving into complex optimization, always verify the fundamentals of your experimental setup. The initial troubleshooting workflow should address four key areas: Reagent & Substrate Purity, Catalyst Integrity, Reaction Conditions, and Analytical Method Validation.
Caption: General scheme for kinetic resolution of a secondary alcohol.
Q: My enantioselectivity is moderate at room temperature. Will changing the temperature help?
A: Yes, temperature is a critical parameter. Generally, lowering the reaction temperature increases enantioselectivity. [7][8]This is because the reaction becomes more sensitive to the small energy differences between the competing transition states leading to the two enantiomers. It is highly recommended to perform a temperature screening study.
Table 2: Illustrative Effect of Temperature on Enantioselectivity
Temperature (°C)
Conversion (%)
Enantiomeric Excess (% ee) of Unreacted Alcohol
40
50
75%
20 (Room Temp)
50
88%
0
50
95%
-20
50
>99%
-40
48
>99% (reaction rate may be significantly slower)
Note: This is hypothetical data to illustrate a common trend. Optimal temperature must be determined empirically.
Q: How does solvent choice impact the reaction?
A: The solvent can have a profound effect on enantioselectivity by influencing the conformation and stability of the catalyst-substrate complex. [7]A switch from a non-coordinating solvent like toluene to a more coordinating one like THF, or changing polarity, can alter the transition state energies. A solvent screen is a valuable optimization step. For example, in Fu's kinetic resolution using a planar-chiral DMAP analogue, switching the solvent from ether to tert-amyl alcohol was found to increase both reactivity and selectivity.
[1]
Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution via Acylation
This protocol provides a general workflow for the kinetic resolution of 4-(4-Methoxyphenyl)phenethyl alcohol.
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst (e.g., 1-2 mol%) to a flame-dried flask containing a stir bar.
Solvent and Reagents: Add the appropriate anhydrous solvent (e.g., Et₂O or toluene). Add the racemic 4-(4-Methoxyphenyl)phenethyl alcohol (1.0 equivalent).
Equilibration: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using a cryostat for precise control.
[8]4. Initiation: Add the acylating agent (e.g., acetic anhydride, 0.5-0.7 equivalents) dropwise.
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC/HPLC analysis to determine conversion. The ideal reaction is stopped at or near 50% conversion to maximize the yield and ee of the unreacted alcohol.
Quenching and Workup: Once ~50% conversion is reached, quench the reaction (e.g., with saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the unreacted alcohol and the acylated product by column chromatography on silica gel.
Analysis: Determine the enantiomeric excess of the purified alcohol using chiral HPLC or GC (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of % ee is crucial. An unvalidated analytical method can give misleading results.
[8]
Sample Preparation:
Prepare a ~1 mg/mL solution of the purified alcohol in the HPLC mobile phase (typically a hexane/isopropanol mixture).
Prepare a racemic standard of 4-(4-Methoxyphenyl)phenethyl alcohol at the same concentration to confirm the identity of the two enantiomer peaks.
HPLC Method Development:
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are excellent starting points for secondary alcohols. [9][10]Columns like Chiralcel® OD-H or Chiralpak® AD-H are common choices.
[9][11] * Mobile Phase Screening: Begin with a standard mobile phase like 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
Optimization: If separation is poor, systematically vary the ratio of the mobile phase components (e.g., 95:5, 80:20). Small amounts of additives may sometimes improve peak shape.
[9]3. Quantification:
Once baseline separation of the two enantiomer peaks is achieved, integrate the area under each peak.
Calculate the enantiomeric excess using the formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
(where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
[9]
Caption: Workflow for Chiral HPLC Method Development and Analysis.
References
Stepanenko, V., & Malkov, A. V. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Molecules, 15(3), 1863–1883. [Link]
Rubleski, J. T., & Fu, G. C. (2001). Effective Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis. Journal of the American Chemical Society, 123(11), 2719–2720. [Link]
World Scientific. (2015). Topics in Enantioselective Catalysis. [Link]
ChemRxiv. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets. [Link]
Harvard University. (2022). Novel Transformations and Strategies in Enantioselective Catalysis Enabled by Non-Covalent Transition State Stabilization. [Link]
ACS Omega. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. [Link]
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
1H NMR Spectrum Analysis of 4-(4-Methoxyphenyl)phenethyl alcohol: High-Field vs. Benchtop Methodologies
Executive Summary In pharmaceutical development, the rapid and accurate structural verification of intermediates and Active Pharmaceutical Ingredients (APIs) is critical. For biphenyl derivatives like 4-(4-Methoxyphenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the rapid and accurate structural verification of intermediates and Active Pharmaceutical Ingredients (APIs) is critical. For biphenyl derivatives like 4-(4-Methoxyphenyl)phenethyl alcohol , resolving complex overlapping aromatic signals presents a unique analytical challenge.
This guide objectively compares the performance of emerging Benchtop NMR spectrometers (60–100 MHz) against traditional High-Field NMR systems (400+ MHz) for the structural analysis of this compound. By examining chemical shift dispersion, resolution limits, and operational throughput, we provide drug development professionals with actionable, data-backed insights to optimize their analytical workflows.
Structural & Mechanistic Analysis
To understand the analytical requirements, we must first deconstruct the molecular structure of 4-(4-Methoxyphenyl)phenethyl alcohol and the causality behind its
NMR spectrum. The molecule consists of two conjugated aromatic rings (a biphenyl core), an electron-donating methoxy group, and a hydroxyethyl chain.
Causality of Chemical Shifts
The Methoxy Group (-OCH3): The oxygen atom donates electron density into the adjacent aromatic ring via resonance (+M effect). This strongly shields the protons ortho to the methoxy group, pushing their chemical shift upfield to ~6.95 ppm[1].
The Biphenyl Linkage: The conjugation between the two aromatic rings creates a deshielding anisotropic effect. Protons ortho to the C-C bridge on both rings are pushed downfield, converging around ~7.50 ppm.
The Ethyl Chain: The methylene group (-CH2-) attached directly to the aromatic ring is benzylic (~2.90 ppm). The adjacent methylene is heavily deshielded by the electronegative hydroxyl oxygen (-I effect), shifting it to ~3.90 ppm. Because they are adjacent, they split each other into two distinct triplets (
Hz).
Figure 1: Logical relationship of spin systems and electronic effects in the target molecule.
Table 1: Predicted High-Field
NMR Signal Assignments (400 MHz,
)
Functional Group
Chemical Shift (ppm)
Multiplicity
Integration
Coupling ()
Mechanistic Rationale
-OCH3
3.85
Singlet (s)
3H
-
Deshielded by oxygen; no adjacent protons.
-CH2-O
3.90
Triplet (t)
2H
6.5 Hz
Deshielded by -OH; couples with benzylic -CH2-.
Ar-CH2-
2.90
Triplet (t)
2H
6.5 Hz
Benzylic position; couples with -CH2-O.
-OH
1.50
Broad Singlet (br s)
1H
-
Chemical exchange prevents distinct coupling.
Ar-H (Ring 1)
6.95
Doublet (d)
2H
8.5 Hz
Shielded by +M effect of the methoxy group.
Ar-H (Ring 2)
7.25
Doublet (d)
2H
8.0 Hz
Mildly shielded compared to biphenyl bridge protons.
Ar-H (Overlap)
7.50
Multiplet (m)
4H
-
Deshielded by biphenyl conjugation; signals merge.
Performance Comparison: High-Field vs. Benchtop NMR
While high-field NMR remains the gold standard for structural elucidation[2], benchtop NMR spectrometers utilizing permanent rare-earth magnets have emerged as viable alternatives for rapid, in-field analysis and process monitoring[3].
Resolution and Chemical Shift Dispersion
The primary limitation of benchtop NMR is spectral overlap. NMR spectra are plotted on a parts-per-million (ppm) scale, making the observed chemical shift independent of field strength[4]. However, the
-coupling constant (in Hz) remains fixed. At 60 MHz, a 7 Hz coupling spans ~0.12 ppm, whereas at 400 MHz, it spans only ~0.017 ppm[4].
For 4-(4-Methoxyphenyl)phenethyl alcohol, a 400 MHz system cleanly resolves the doublets at 6.95 ppm and 7.25 ppm. On a 60 MHz benchtop system, these signals widen significantly on the ppm scale, merging the entire 6.9–7.6 ppm region into a complex, second-order multiplet. This requires reliance on spectral "fingerprinting" rather than first-order multiplet analysis[3].
Accessibility and Throughput
High-field systems require expensive superconducting magnets, liquid helium cryogens, and dedicated facilities, limiting access for smaller labs[5]. Conversely, benchtop systems operate in standard fume hoods without cryogens, drastically reducing capital and maintenance costs while enabling real-time reaction monitoring[6].
Table 2: Comparative Performance Metrics
Parameter
High-Field Spectrometer (400 MHz)
Benchtop Spectrometer (60 MHz)
Impact on Analysis of Target Molecule
Resolution (Dispersion)
High (0.017 ppm per 7 Hz)
Low (0.12 ppm per 7 Hz)
Benchtop fails to resolve aromatic AA'BB' systems cleanly.
To ensure trustworthy and reproducible data, the following protocol establishes a self-validating system for acquiring the
NMR spectrum of 4-(4-Methoxyphenyl)phenethyl alcohol.
Figure 2: Standardized self-validating workflow for 1H NMR acquisition and processing.
Step-by-Step Methodology
Step 1: Sample Preparation (The Foundation of Resolution)
Action: Weigh 15.0 ± 0.5 mg of the analyte. Dissolve completely in 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality:
is selected because it lacks exchangeable protons, ensuring the target's hydroxyl (-OH) signal remains visible and is not lost to deuterium exchange. A concentration of ~25 mg/mL provides an optimal Signal-to-Noise Ratio (SNR) without causing viscosity-induced line broadening. TMS acts as the internal zero reference.
Step 2: Shimming and Tuning (Ensuring Magnetic Homogeneity)
Action: Insert the sample into the spectrometer. Perform automated or manual shimming on the Z, Z2, and Z3 gradients. Tune and match the probe to the
Larmor frequency.
Causality: Perfect magnetic field homogeneity is critical. Poor shimming will cause the sharp methoxy singlet (~3.85 ppm) to become asymmetric, masking fine
-coupling in the aromatic region.
Step 3: Pulse Sequence and Acquisition
Action: Select the standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.0 second, acquisition time (AQ) to ~3.0 seconds, and number of scans (NS) to 16.
Causality: A 30° flip angle combined with a 1s relaxation delay ensures that all protons fully relax back to equilibrium between scans. This makes the final integration strictly quantitative and proportional to the exact number of protons in the molecule.
Step 4: Data Processing (Fidelity Preservation)
Action: Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz. Perform manual zero-order and first-order phase correction. Baseline correct the spectrum using a polynomial fit.
Causality: An LB of 0.3 Hz slightly improves SNR without degrading the resolution of the 6.5 Hz ethyl chain triplets. Proper phase correction ensures symmetrical peak shapes, which is mandatory for accurate integration of the overlapping aromatic signals at 7.50 ppm.
Conclusion
For the structural verification of 4-(4-Methoxyphenyl)phenethyl alcohol, High-Field NMR remains the strictly necessary choice if absolute resolution of the biphenyl aromatic protons is required to detect closely related impurities[5]. However, if the goal is rapid identity verification, purity screening, or process monitoring, Benchtop NMR provides sufficient diagnostic data (specifically resolving the distinct methoxy and ethyl chain signals) at a fraction of the cost and logistical burden[6].
References
Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy
Source: MDPI
URL
Source: Labcompare.
Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances
Source: PubMed
URL
Title: Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis
Source: ijprajournal
URL
Title: High-field to Benchtop NMR Spectroscopy - Part 3
Source: Oxford Instruments
URL
Title: Supporting Information - 4-Methoxybiphenyl NMR Data
Source: The Royal Society of Chemistry
URL
interpreting 13C NMR peaks of 4-(4-Methoxyphenyl)phenethyl alcohol
The following guide provides an in-depth technical analysis of the C NMR spectrum of 4-(4-Methoxyphenyl)phenethyl alcohol . This document is structured to assist analytical chemists and drug discovery scientists in the r...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the
C NMR spectrum of 4-(4-Methoxyphenyl)phenethyl alcohol . This document is structured to assist analytical chemists and drug discovery scientists in the rigorous structural verification of this specific biphenyl scaffold, distinguishing it from structural analogs and metabolic precursors.
Publish Comparison Guide:
C NMR Interpretation of 4-(4-Methoxyphenyl)phenethyl Alcohol
Executive Summary
4-(4-Methoxyphenyl)phenethyl alcohol (CAS: 196903-88-1) serves as a critical intermediate in the synthesis of liquid crystals and specific pharmacological agents targeting estrogen receptors.[1] Its structure combines a flexible hydroxyethyl side chain with a rigid, electron-rich biphenyl core.
Accurate interpretation of its
C NMR spectrum is essential for validating the Suzuki-Miyaura coupling efficiency (formation of the biphenyl bond) and ensuring the integrity of the methoxy ether and primary alcohol functionalities.[1] This guide compares the spectral "fingerprint" of the target molecule against its two primary structural analogs: 4-Phenylphenethyl alcohol (lacking the methoxy group) and 4-Methoxyphenethyl alcohol (lacking the second phenyl ring).[1]
Key Diagnostic Indicators
The "Methoxy Flag": A sharp singlet at ~55.3 ppm combined with a deshielded aromatic peak at ~159.2 ppm .[1]
The Biphenyl Junction: Two quaternary carbons showing distinct shifts at ~133 ppm and ~139 ppm , absent in mono-aromatic precursors.[1]
The Alcohol Terminus: A consistent aliphatic signal at ~63.5 ppm (
To interpret the spectrum without ambiguity, we must deconstruct the molecule into three magnetically distinct zones.
Zone Breakdown
Zone A (Electronic Donor Ring): The 4-methoxyphenyl ring.[1][2] The oxygen atom acts as a strong
-donor, significantly shielding the ortho positions (C3', C5') and deshielding the ipso position (C4').
Zone B (Linker Ring): The phenylene ring connecting the biphenyl core to the alkyl chain.[1] This ring experiences anisotropic effects from the adjacent aromatic system.[1]
Zone C (Aliphatic Chain): The phenethyl alcohol tail.[1] These carbons are largely insulated from the biphenyl electronic system but are sensitive to solvent interactions (e.g.,
vs. ).
Logic Diagram: Electronic Effects on Chemical Shift
Figure 1: Causal relationship between structural substituents and observed chemical shift trends.
Comparative Spectral Analysis
The following table contrasts the target molecule with its closest analogs. Use this to identify impurities or confirm successful derivatization.[1]
Solvent:
(Reference triplet at 77.16 ppm)
Frequency: 100 MHz or higher recommended for quaternary carbon resolution.[1]
Critical for Synthesis Verification: Confirms biphenyl coupling.[1]
Ar-C-Alk (Ipso to Chain)
137.5 ppm
137.8 ppm
130.2 ppm
Shift indicates attachment to a biphenyl system vs. single ring.[1]
Detailed Interpretation
The Aliphatic Region (30–70 ppm):
The methoxy carbon (55.3 ppm) is a definitive marker.[1] If you are synthesizing this from 4-phenylphenethyl alcohol, the appearance of this peak confirms successful methoxylation (or coupling with a methoxy-partner).[1]
The alcohol carbon (63.5 ppm) is sensitive to hydrogen bonding.[1] In
, it appears sharp.[1] In , it may shift slightly upfield, and the hydroxyl proton coupling might be visible in the spectrum, though less relevant for .
The Aromatic Region (110–160 ppm):
Symmetry: The molecule possesses a plane of symmetry through the long axis.[1] This simplifies the aromatic region.[1] You will see fewer peaks than the number of carbons would suggest (equivalent carbons).[1]
The "Ghost" Peaks: The quaternary carbons at the ring junction (133.5 ppm and 139.0 ppm ) often have lower intensity due to long relaxation times (
).[1] Experimental Tip: Ensure your relaxation delay () is set to at least 2–3 seconds to visualize these clearly.
To generate publication-quality data that matches the values above, follow this protocol. This method ensures that quaternary carbons (the biphenyl linkers) are sufficiently relaxed to be integrated or at least clearly identified.[1]
Reagents & Equipment[1][3][4][5]
Sample: 20–30 mg of 4-(4-Methoxyphenyl)phenethyl alcohol (Solid/Oil).
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for phase editing).
Spectral Width: 240 ppm (–20 to 220 ppm).
Relaxation Delay (
):2.0 s (Critical for biphenyl quaternary carbons).
Acquisition Time (
): 1.0 s.
Scans (
): 256–512 (Biphenyls require higher S/N).
Temperature: 298 K (
).
Workflow: Synthesis to Verification
Figure 2: Validation workflow for confirming the biphenyl scaffold.
References
PubChem. 4-Methoxyphenethyl alcohol (Compound CID 69705).[1] National Library of Medicine.[1] Available at: [Link][1]
Spectral Database for Organic Compounds (SDBS). SDBS No. 3168 (4-Phenyl-1-butanol analogs).[1] National Institute of Advanced Industrial Science and Technology (AIST). (General Reference for Phenethyl shifts).
University of Wisconsin-Madison.
C Chemical Shifts of Biphenyl Derivatives.[1] Department of Chemistry.[1] (Source for biphenyl junction shift prediction).
HPLC Method Development for Purity Assessment of 4-(4-Methoxyphenyl)phenethyl alcohol: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the limitations of generic platform methods when dealing with highly conjugated, rigid molecular structures. The purity assessment of 4-(4-Methoxyphenyl)phenethyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the limitations of generic platform methods when dealing with highly conjugated, rigid molecular structures. The purity assessment of 4-(4-Methoxyphenyl)phenethyl alcohol —a key biphenyl intermediate in pharmaceutical synthesis—presents a classic chromatographic challenge.
Because its critical impurities are often positional isomers (e.g., the 3-methoxy analog) or closely related des-methyl degradation products, standard hydrophobic retention mechanisms often fail to provide adequate resolution. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating experimental framework for robust purity assessment.
The Chemical Challenge: Causality in Selectivity
To develop a robust method, we must first understand the causality behind the analyte's interaction with the stationary phase. 4-(4-Methoxyphenyl)phenethyl alcohol consists of a rigid biphenyl core.
When utilizing a standard C18 (Octadecylsilane) column, separation is driven almost entirely by dispersive (hydrophobic) interactions. However, positional isomers of this compound possess nearly identical LogP values and hydrodynamic volumes. C18 phases cannot easily distinguish the subtle shifts in electron density caused by moving a methoxy group from the para to the meta position.
Phenyl-Hexyl phases offer a flexible phenyl ring that can interact with the analyte's aromatic system, providing alternate selectivity[2].
Biphenyl phases feature a rigid, highly polarizable double-ring system. The dihedral angle of the stationary phase biphenyl group dynamically aligns with the biphenyl core of the analyte, maximizing
stacking and dipole-induced dipole interactions, thereby amplifying the slight electronic differences between isomers[2].
The Role of the Organic Modifier
A critical mechanistic choice in this method is the use of Methanol (MeOH) over Acetonitrile (ACN). Acetonitrile contains
electrons (C≡N) that actively compete with the analyte for the stationary phase's system, effectively masking the unique selectivity of phenyl and biphenyl columns[3]. Methanol, being protic and lacking electrons, enhances the stacking between the column and the analyte.
Logical workflow for HPLC stationary phase screening and method optimization.
Self-Validating Experimental Protocol
Trustworthy analytical methods cannot rely on external assumptions; they must be self-validating. The following step-by-step protocol integrates a System Suitability Test (SST) as an automated gatekeeper. The system must independently prove its resolving power before any unknown sample is analyzed[4].
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Low pH suppresses the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.
Mobile Phase B: 100% LC-MS grade Methanol.
Step 2: Standard & Sample Preparation
SST Resolution Solution: Prepare a 1.0 mg/mL solution of 4-(4-Methoxyphenyl)phenethyl alcohol spiked with exactly 0.1% (w/w) of its critical pair impurity, 4-(3-Methoxyphenyl)phenethyl alcohol.
Sample Solution: Prepare the synthesized batch sample at 1.0 mg/mL in 50:50 Water:MeOH.
Step 3: Chromatographic Conditions
Instrument: UHPLC equipped with a Diode Array Detector (DAD).
Columns Tested:
Standard C18 (2.1 x 100 mm, 1.7 µm)
Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)
Biphenyl (2.1 x 100 mm, 1.7 µm)
Flow Rate: 0.4 mL/min.
Column Temperature: 30°C.
Gradient: 40% B to 80% B over 12 minutes.
Detection: UV at 254 nm (with 3D spectral data collected from 200-400 nm for peak purity).
Step 4: The Self-Validation Gate (SST)
Inject the SST Resolution Solution. The sequence is programmed to abort if the resolution (
) between the API and the 3-methoxy isomer is , or if the tailing factor () of the API exceeds . This ensures no false-positive purity reports are generated due to column degradation.
Self-validating experimental protocol for assessing chromatographic peak purity.
Quantitative Performance Data
The table below summarizes the comparative performance of the three stationary phases when subjected to the identical gradient conditions described above.
Column Chemistry
Retention Time ()
Resolution () of Critical Pair
Tailing Factor ()
DAD Peak Purity Match Factor
Conclusion
Standard C18
6.45 min
1.1 (Co-elution)
1.35
945 (Impure)
Fails SST. Cannot resolve positional isomers.
Phenyl-Hexyl
7.12 min
1.8 (Marginal)
1.15
982 (Acceptable)
Improved interaction, but lacks structural rigidity.
Biphenyl
8.30 min
3.4 (Baseline)
1.05
999 (Pure)
Optimal. Perfect shape selectivity and alignment.
Data Interpretation & Peak Purity Assessment
The C18 column failed to separate the 3-methoxy impurity from the 4-methoxy API. This co-elution was definitively proven by the DAD Peak Purity Match Factor[4]. A pure peak should have a match factor
across its entire width. The C18 peak showed a factor of 945, indicating spectral heterogeneity (a hidden impurity under the main peak).
The Biphenyl column provided exceptional baseline resolution (
). Because the stationary phase perfectly mirrors the biphenyl structure of the analyte, it maximizes the retention differential based on the exact position of the electron-donating methoxy group. The DAD peak purity index of 999 confirms that the API peak is spectrally homogenous and free from co-eluting contaminants.
Conclusion
For the purity assessment of 4-(4-Methoxyphenyl)phenethyl alcohol, relying on standard C18 chemistry introduces a high risk of overestimating API purity due to the co-elution of positional isomers.
By understanding the causality of
interactions and employing a Biphenyl stationary phase with a Methanol-based mobile phase , chromatographers can achieve superior shape selectivity. Coupling this optimized chemistry with a self-validating System Suitability Test ensures that the method remains robust, compliant with ICH guidelines, and analytically trustworthy.
References
Method development for the HPLC analysis of biphenyltetrols , Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP1nxNqmy_gDqDbCwG0o79c_z5jFy3wK6u_h3tXafeF5qIYJSl55rJpQnRLVN_JOhA-lXu0pajINt42BfQZOED9fVq5lFcM9pMGDGr48aWW9TuNmNLbpnuepMgdepCjsUJvLl2HQwD0BVz9nNhw0PoYi9IqBI67aYBC8PLQM5tYCNl8LDiXZAjSYf_iI76sNEREBZzCQU8rA==][1]
Getting the Most from Phenyl Stationary Phases for HPLC , LCGC International,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6WcA3Y_i4Hx6P2WNlgNOWtgbehkbH6Gj9zoYRMk6UIJ2SaR_a_zBkJ9yKgaH7hGfr3qXVztE-en9i-m_S0MJfFeaz6d4nzMo0tjq0jqUHL2X2611-U3PA9Lr-_7lS6IlUp6BrQ0px1CxjagwqrEgdPGPqGTpGf9ABfAcN2s0kdOS6hTp0NI1wmk2OsYJVUg==][3]
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography , Queen's University Belfast,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_bign3iAgOturPuBMUwKUbv3eE-u2o4c5hNR9x1pBjgzovmn3DcvnOO2Sx-k3dbecrGU5gTnc5O87bpjs8sk92LfjTcS2mwxPJO2mG4msBdE5v1GUT4wCMUCzrNDxoHfUsIZy54rWMmIR6uhdc9wRQKckNlLgUW_XQ==][2]
New Method Development by HPLC and Validation as per ICH Guidelines , Acta Scientific,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxUjnE1ndSMbvoUp2iLa05rf35mmXZm3lAsArVCkJDxSJNtPfNNF7RG_kguLdNRZfE9QlMelaYoDyDSEVJyEVX8rUZd9jFt_dTuKo4f95gG2HF1-SLP4y7Nvttd-E_t_AyA169U2J-PLkcMx3OJ1nYnMzd][4]
mass spectrometry fragmentation patterns of 4-(4-Methoxyphenyl)phenethyl alcohol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Methoxyphenethyl alcohol (also known as 2-(4-methoxyphenyl)ethanol).[1] It is designed to assist analytical chemists...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Methoxyphenethyl alcohol (also known as 2-(4-methoxyphenyl)ethanol).[1] It is designed to assist analytical chemists in distinguishing this compound from structural isomers and homologs during drug development and impurity profiling.
Executive Summary & Nomenclature Clarification
Analyte: 4-Methoxyphenethyl alcohol
CAS: 702-23-8
Molecular Formula: C
Critical Nomenclature Note:
The name "4-(4-Methoxyphenyl)phenethyl alcohol" is chemically ambiguous. It technically describes a biaryl system (4'-methoxy-[1,1'-biphenyl]-4-ethanol).[1] However, in commercial and industrial literature, this string is frequently a nomenclature error for 4-Methoxyphenethyl alcohol (the methyl ether of Tyrosol).[1] This guide focuses on the single-ring 4-Methoxyphenethyl alcohol , as it is the standard commercially available analyte matching the general description.
Analytical Challenge:
The primary challenge in identifying this molecule is distinguishing it from its lower homolog, 4-Methoxybenzyl alcohol (Anisyl alcohol), and its positional isomers.[1] Both compounds yield a dominant base peak at m/z 121 , requiring careful analysis of the molecular ion and neutral loss patterns to confirm identity.
Experimental Protocol (Self-Validating)
To ensure reproducible fragmentation data, the following GC-MS parameters are recommended. This protocol includes a "System Suitability" step to validate ionization energy.
Parameter
Setting
Rationale
Ionization Mode
Electron Ionization (EI)
Standard 70 eV energy ensures library-matchable fragmentation.[1]
Source Temp
230 °C
Prevents thermal degradation of the alcohol prior to ionization.
Transfer Line
250 °C
Ensures efficient transport without cold-spot condensation.
Column
5% Phenyl-methylpolysiloxane (e.g., DB-5MS)
Standard non-polar phase separates alcohol homologs effectively.[1]
System Suitability
DFTPP Tune
Pass Criteria: m/z 198 intensity is 40–60% of m/z 442. Why? Ensures the source isn't favoring low-mass fragments, which would skew the 121/152 ratio.
The EI mass spectrum of 4-Methoxyphenethyl alcohol is characterized by a distinct molecular ion and a single dominant fragmentation pathway driven by the stability of the p-methoxybenzyl cation.
Diagnostic Value: This peak distinguishes the phenethyl alcohol (which can form styrene) from benzyl alcohol (which cannot dehydrate to a stable alkene without ring disruption).[1]
Mechanism: Further fragmentation of the m/z 121 ion. Loss of formaldehyde (CH
O) from the methoxy group can yield m/z 91 (tropylium), while complete stripping of substituents yields m/z 77 (phenyl cation).[1]
Comparative Analysis: Homolog Differentiation
The most common identification error occurs between 4-Methoxyphenethyl alcohol and 4-Methoxybenzyl alcohol . While both produce a base peak at m/z 121, the pathway to this ion differs fundamentally.
Comparison Table
Feature
4-Methoxyphenethyl Alcohol
4-Methoxybenzyl Alcohol
Differentiation Logic
Molecular Ion (M+)
m/z 152
m/z 138
Direct MW confirmation.
Base Peak
m/z 121
m/z 138 or 121
Benzyl alcohol often retains the M+ as the base peak due to high stability, whereas Phenethyl alcohol almost always fragments to 121.
Primary Neutral Loss
31 Da (CHOH)
17 Da (OH)
Crucial Check: Calculate (M+ minus Base Peak).[1] If = 31, it is Phenethyl.[1] If = 17, it is Benzyl.[1]
Dehydration Peak
m/z 134 (Present)
Absent
Benzyl alcohol cannot form a styrene-like M-18 ion.[1]
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the parallel fragmentation pathways, highlighting the critical "Neutral Loss" divergence that distinguishes the homologs.
Caption: Comparative fragmentation pathways showing the distinct neutral losses (31 Da vs. 17 Da) leading to the common m/z 121 base peak.
References
National Institute of Standards and Technology (NIST). (2023).[1] 2-(4-Methoxyphenyl)ethanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 69705, 4-Methoxyphenethyl alcohol. Retrieved from [Link][1]
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for benzylic cleavage mechanisms).
FT-IR absorption bands for hydroxy and methoxy groups in biaryls
The characterization of biaryl compounds—such as biphenyl-based pharmaceuticals, lignin models, and advanced polymers—relies heavily on the precise identification of their functional groups. Fourier Transform Infrared (F...
Author: BenchChem Technical Support Team. Date: March 2026
The characterization of biaryl compounds—such as biphenyl-based pharmaceuticals, lignin models, and advanced polymers—relies heavily on the precise identification of their functional groups. Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for this purpose, particularly for distinguishing hydroxy (-OH) and methoxy (-OCH₃) substituents.
However, the structural complexity of biaryls, including steric hindrance and complex hydrogen-bonding networks, demands a nuanced approach to spectral interpretation and sample preparation. This guide provides an in-depth comparison of FT-IR sampling techniques (ATR vs. Transmission) for biaryl analysis, grounded in causality and self-validating experimental protocols.
Causality in Biaryl FT-IR Spectra: The Physics of Absorption
To accurately interpret FT-IR spectra of hydroxy and methoxy groups in biaryls, we must first understand the physical causality behind their vibrational frequencies.
The Hydroxy (-OH) Group and Hydrogen Bonding
The O-H stretching absorption is highly sensitive to its local chemical environment. In dilute solutions or highly sterically hindered ortho-substituted biaryls, the -OH group cannot participate in hydrogen bonding. This results in a sharp, high-frequency absorption band between 3580–3670 cm⁻¹[1].
Conversely, in solid states or concentrated solutions, intermolecular and intramolecular hydrogen bonding occurs. Hydrogen bonding withdraws electron density from the covalent O-H bond, reducing its force constant. This physical weakening of the bond lowers the vibrational frequency and broadens the absorption band, typically shifting it to the 3200–3500 cm⁻¹ region[1].
The Methoxy (-OCH₃) Group
The methoxy group presents multiple diagnostic bands. The C-H stretching vibrations of the -OCH₃ group occur at lower frequencies (2815–2850 cm⁻¹) than typical aliphatic C-H stretches (~2900 cm⁻¹) due to the adjacent electronegative oxygen atom pulling electron density away from the carbon[2]. Furthermore, the C-O stretching region presents two distinct bands: an aryl-O stretch (~1230–1270 cm⁻¹) influenced by conjugation with the biaryl ring, and an alkyl-O stretch (~1000–1050 cm⁻¹)[2].
Table 1: Diagnostic FT-IR Absorption Bands for -OH and -OCH₃ in Biaryls
Functional Group
Vibration Type
Wavenumber (cm⁻¹)
Causality & Structural Significance
-OH (Free)
O-H Stretch
3580–3670
Sharp peak. Indicates a lack of H-bonding, often due to severe steric hindrance in ortho-substituted biaryls.
-OH (H-Bonded)
O-H Stretch
3200–3500
Broad peak. H-bonding weakens the covalent O-H bond, lowering the required vibrational energy.
-OCH₃
C-H Stretch
2815–2850
Sharp, weak-to-medium peak. Electronegative oxygen lowers the C-H bond force constant compared to standard alkyls.
-OCH₃
Aryl-O Stretch
1230–1270
Strong peak. Sensitive to the degree of resonance/conjugation with the biaryl system.
-OCH₃
Alkyl-O Stretch
1000–1050
Strong peak. Represents the sp³ carbon-oxygen bond vibration.
Comparative Analysis: ATR-FTIR vs. KBr Transmission
Choosing the correct sampling technique is critical. While Attenuated Total Reflectance (ATR) is the modern default due to its speed, KBr transmission remains the gold standard for specific biaryl analyses.
ATR-FTIR: Utilizes an internal reflection element (e.g., Diamond or ZnSe). The IR beam penetrates the sample to a depth of only 1–2 micrometers[3]. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), high-frequency bands like the -OH stretch (~3300 cm⁻¹) appear artificially weaker than low-frequency bands like the C-O stretch (~1250 cm⁻¹)[4].
KBr Transmission: Involves dispersing the sample in an IR-transparent potassium bromide matrix. It provides a much longer effective pathlength, making it vastly superior for detecting weak signals, such as trace methoxy C-H stretches that ATR might miss[5].
Decision Workflow for Biaryl Analysis
Workflow for selecting FT-IR techniques for biaryl characterization.
Self-Validating Experimental Methodologies
To ensure scientific integrity, FT-IR protocols must include internal feedback loops that validate the quality of the data before interpretation begins.
Best for: Detecting weak methoxy C-H stretches (~2850 cm⁻¹) and precise library matching.
Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to remove absorbed moisture.
Milling: Grind 1–2 mg of the biaryl sample with 100 mg of dried KBr using an agate mortar and pestle until a homogeneous, fine powder is achieved. Causality: Poor dispersion causes Mie scattering, resulting in a sloping baseline.
Pressing: Transfer the mixture to a pellet die and apply 10 tons of pressure under a vacuum for 2–3 minutes to form a transparent disc.
Measurement: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Self-Validation Step: Inspect the baseline at 3400 cm⁻¹. If a broad band is present in a blank KBr pellet, moisture has contaminated the matrix[5]. This will mask the biaryl's actual -OH signal. If water is detected, discard the pellet, re-dry the KBr, and repeat.
Protocol B: Rapid ATR-FTIR Analysis
Best for: Routine identification, liquid biaryls, or highly concentrated solids.
Cleaning: Clean the ATR crystal (Diamond/ZnSe) with a volatile solvent (e.g., isopropanol) and allow it to evaporate.
Background: Collect a background spectrum of the clean crystal to account for atmospheric CO₂ and water vapor.
Application: Place the biaryl sample directly onto the crystal. For solids, use the pressure anvil to ensure intimate contact. Causality: The evanescent wave only extends ~1-2 µm from the crystal; trapped air will result in near-zero absorbance.
Measurement: Collect the spectrum.
Self-Validation Step: Apply the "ATR Correction" algorithm in your spectrometer's software. This mathematical correction adjusts the relative band intensities to account for the wavelength-dependent penetration depth, making the spectrum comparable to standard transmission libraries[4]. Failure to do this will result in an under-representation of the -OH stretching region.
Validating 4-(4-Methoxyphenyl)phenethyl Alcohol: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods
The following guide is structured as a high-level technical manuscript designed for application scientists and QA/QC professionals in drug development. It focuses on the rigorous validation of the biphenyl scaffold 4-(4-...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical manuscript designed for application scientists and QA/QC professionals in drug development. It focuses on the rigorous validation of the biphenyl scaffold 4-(4-Methoxyphenyl)phenethyl alcohol (2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethanol), contrasting Elemental Analysis (EA) with orthogonal techniques like NMR and HPLC.
Part 1: Executive Summary & Structural Context
In the synthesis of liquid crystal intermediates and pharmaceutical scaffolds, 4-(4-Methoxyphenyl)phenethyl alcohol (C₁₅H₁₆O₂) represents a critical biphenyl core. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for assessing chromatographic purity and structural connectivity, they often fail to detect "silent" impurities—inorganic salts, trapped water, or occluded solvents—that skew stoichiometric calculations in downstream scaling.[1]
This guide provides a definitive protocol for validating this compound via Combustion Elemental Analysis (EA) . We compare EA’s performance against NMR and HPLC, demonstrating why EA remains the "gold standard" for establishing bulk purity in regulated environments.
The Target Molecule: Theoretical Baseline
Before validation, the theoretical composition must be established based on the molecular formula C₁₅H₁₆O₂ (MW: 228.29 g/mol ).
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Carbon (C)
15
12.011
180.165
78.92%
Hydrogen (H)
16
1.008
16.128
7.06%
Oxygen (O)
2
15.999
31.998
14.02%
Part 2: Comparative Performance Analysis
Why choose Elemental Analysis when 600 MHz NMR is available? The table below objectively compares EA against its primary alternatives for this specific biphenyl alcohol.
Table 1: Analytical Method Comparison for Biphenyl Scaffolds
Feature
Elemental Analysis (EA)
¹H-NMR (qNMR)
HPLC-UV/Vis
Primary Utility
Bulk Purity & Mass Balance
Structural Connectivity
Organic Impurity Profiling
Detection of Inorganics
Excellent (Inferred by %C drop)
Poor (Silent)
Poor (Silent)
Solvent Detection
Excellent (Deviates %C/%H)
Good (If protons present)
Variable (Elution dependent)
Sample Requirement
2–5 mg (Destructive)
5–20 mg (Recoverable)
<1 mg (Destructive)
Acceptance Limit
± 0.4% absolute
N/A (Qualitative)
>98% Area
Blind Spot
Isomers (Same formula)
Inorganics/Moisture
Non-chromophoric salts
Expert Insight: For 4-(4-Methoxyphenyl)phenethyl alcohol, a common synthesis byproduct is the inorganic salt (KI or KBr) from the coupling step. HPLC will miss this entirely. EA will reveal it immediately via a suppressed Carbon percentage.
Part 3: The Validation Protocol (Self-Validating System)
This protocol ensures the data generated is legally and scientifically defensible. It follows the ±0.4% tolerance rule mandated by major journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8]
Step 1: Sample Preparation (The Critical Variable)
Biphenyl alcohols are prone to trapping lattice solvents.
Recrystallization: Purify the crude solid using Ethanol/Hexane to remove oligomers.
Vacuum Drying: Dry the sample at 40°C for 12 hours under high vacuum (<1 mbar) to remove surface moisture.
Why? Water (H₂O) adds Hydrogen but no Carbon, artificially lowering %C and raising %H.
Homogenization: Grind the dried solid into a fine powder using an agate mortar. Large crystals cause incomplete combustion.
Step 2: Combustion Analysis (CHNS Mode)
Instrument: Flash 2000 or Elementar vario (or equivalent).
Carrier Gas: Helium (99.999%).
Combustion Temp: 950°C (ensure complete oxidation of the biphenyl ring).
Standard: Acetanilide (C₈H₉NO) - Run as a calibration check before the sample.
Step 3: Data Interpretation & Decision Logic
Use the following logic flow to interpret results. If the result is within 78.52% – 79.32% Carbon , the structure is validated.
Visualization: Validation Logic Pathway
The following diagram illustrates the decision-making process when analyzing EA data for this compound.
Caption: Decision tree for interpreting Elemental Analysis data. Green path indicates successful validation; yellow paths guide troubleshooting based on specific stoichiometric deviations.
Part 4: Troubleshooting Common Deviations
When validating 4-(4-Methoxyphenyl)phenethyl alcohol, specific deviations point to distinct chemical issues.
Scenario A: The "Wet" Sample (Solvate)
Observation: Found C: 75.10%, H: 7.50% (Theory: C 78.92%, H 7.06%).
Diagnosis: The Carbon is low (-3.8%), and Hydrogen is high. This suggests trapped Ethanol (solvent).
Calculation: A 0.5 molar equivalent of Ethanol (C₂H₅OH) would shift the formula to C₁₅H₁₆O₂ · 0.5(C₂H₆O).
Resolution: Perform Thermogravimetric Analysis (TGA) or extended vacuum drying, then re-submit for EA.
Scenario B: The "Salty" Sample (Inorganic Residue)
Observation: Found C: 70.50%, H: 6.20%.
Diagnosis: Both C and H are significantly lower than theory, but the C/H ratio remains roughly correct.
Cause: Non-combustible inorganic material (e.g., Silica gel, K₂CO₃) is diluting the mass.
Resolution: Dissolve in DCM, filter through a 0.2 µm PTFE membrane to remove insolubles, evaporate, and re-analyze.
Part 5: Integrated Workflow (EA + NMR)
For a complete "Publishable" dataset, EA should not stand alone. It acts as the gatekeeper for bulk purity, while NMR confirms the architecture.
Caption: Integrated analytical workflow. EA serves as the critical "mass balance" check that complements the structural specificity of NMR and HPLC.
References
ACS Publications. (2022). Author Guidelines regarding requirements for Elemental Analysis and Purity. American Chemical Society.[4][8] [Link]
National Institutes of Health (NIH). (2021). An International Study Evaluating Elemental Analysis. PMC. [Link]
Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[1] Inorganic Chemistry Frontiers. [Link]
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. ACS Publications.[4] [Link]
High-Resolution Chromatographic Separation of 4-(4-Methoxyphenyl)phenethyl Alcohol and Positional Isomeric Impurities: A Column Comparison Guide
Executive Summary In pharmaceutical development and materials science, the synthesis of biphenyl derivatives like 4-(4-Methoxyphenyl)phenethyl alcohol often relies on palladium-catalyzed cross-coupling reactions. While h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and materials science, the synthesis of biphenyl derivatives like 4-(4-Methoxyphenyl)phenethyl alcohol often relies on palladium-catalyzed cross-coupling reactions. While highly efficient, these syntheses inevitably generate structurally rigid, closely related impurities—most notably positional isomers and homocoupling byproducts.
This guide provides an objective, data-driven comparison between traditional Alkyl (C18) and Biphenyl stationary phases for the resolution of these critical impurity pairs. By examining the underlying chromatographic causality, we demonstrate why standard dispersive interactions fail to resolve meta/para positional isomers, and how leveraging
interactions via a Biphenyl column provides a robust, self-validating analytical solution.
Analyte Profiling & The Chromatographic Challenge
The target compound, 4-(4-Methoxyphenyl)phenethyl alcohol, is typically synthesized via a Suzuki-Miyaura coupling between 4-bromophenethyl alcohol and 4-methoxyphenylboronic acid.
The primary chromatographic challenge arises from the raw materials. Trace amounts of 3-methoxyphenylboronic acid in the reagent stream lead to the formation of Impurity A: 4-(3-Methoxyphenyl)phenethyl alcohol . Because this meta-isomer has an identical molecular weight and a nearly identical partition coefficient (LogP) to the para-isomer (Target), their hydrodynamic volumes are indistinguishable to standard hydrophobic stationary phases[1].
Fig 1: Synthesis workflow and generation of positional isomeric impurities during Suzuki coupling.
Mechanistic Causality: C18 vs. Biphenyl Stationary Phases
To achieve baseline separation of the meta and para isomers, we must move beyond simple dispersive (hydrophobic) interactions and exploit the electronic differences of the molecules.
The Failure of C18 (Alkyl Phases)
C18 columns separate analytes based on their ability to partition into a hydrophobic alkyl layer. Since the meta and para isomers of our target molecule have identical lipophilicity, they co-elute, often presenting as a single peak with a slight shoulder. Attempting to resolve them by flattening the gradient only results in peak broadening and reduced sensitivity without achieving baseline resolution[1].
The Power of
Interactions (Biphenyl Phases)
Biphenyl stationary phases consist of two phenyl rings connected by a single bond. This structure acts as an electron-dense
system that can dynamically twist to maximize orbital overlap with aromatic analytes[2]. The position of the electron-donating methoxy group (para vs. meta) fundamentally alters the electron density distribution across the analyte's biphenyl core. The linear para-isomer allows for a more extended conjugated stacking interaction compared to the sterically hindered meta-isomer, resulting in differential retention and baseline separation[3].
The Solvent Causality Rule
To successfully utilize a Biphenyl column, Methanol must be used as the organic modifier instead of Acetonitrile . Acetonitrile contains a cyano group with its own
electrons. These mobile phase electrons compete with the analyte for the electrons of the stationary phase, effectively masking the column's unique selectivity and making it behave like a standard C18. Methanol, a protic solvent with no electrons, promotes maximum interactions[3][4].
Fig 2: Logical relationship of stationary phase interactions and resulting chromatographic resolution.
Experimental Design & Self-Validating Methodology
To objectively compare the columns, the following self-validating protocol was executed. The method is designed to ensure that system suitability is intrinsically linked to the resolution of the critical pair (Target and Impurity A).
Step-by-Step Methodology
Step 1: Sample Preparation
Resolution Standard: Accurately weigh 10 mg of 4-(4-Methoxyphenyl)phenethyl alcohol (Target) and 1 mg of 4-(3-Methoxyphenyl)phenethyl alcohol (Impurity A). Dissolve in 10 mL of Initial Mobile Phase (50:50 Water:Methanol) to prevent solvent-mismatch peak distortion.
Spiked Mixture: Prepare a mixture containing the Target (1 mg/mL), Impurity A (0.1 mg/mL), Impurity B (0.1 mg/mL), and Impurity C (0.1 mg/mL).
Step 2: Chromatographic Conditions
System: UHPLC system equipped with a Photodiode Array (PDA) detector (e.g., Agilent 1290 Infinity II).
Detection: UV at 254 nm (optimal for biphenyl conjugation).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.
Flow Rate: 0.4 mL/min.
Column Temperature: 30°C.
Gradient Program:
0.0 - 2.0 min: 50% B
2.0 - 10.0 min: 50% to 95% B
10.0 - 12.0 min: 95% B (Column Wash)
12.1 - 15.0 min: 50% B (Re-equilibration)
Step 3: Column Selection
Column 1 (Reference): Sub-2µm Alkyl C18 (e.g., 2.1 x 100 mm, 1.9 µm).
Column 2 (Test): Sub-2µm Biphenyl (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 1.9 µm).
Step 4: System Suitability Test (Self-Validation)
Inject the Resolution Standard. The system is considered valid only if the Resolution (
) between the Target and Impurity A is . Proceed to inject the Spiked Mixture.
Quantitative Performance Data & Column Comparison
The experimental results clearly demonstrate the superiority of the Biphenyl phase for this specific application. While the C18 column provided adequate retention for the starting material and the highly hydrophobic homocoupling impurity, it completely failed to resolve the critical positional isomers.
Compound / Impurity
C18 Retention Time (min)
C18 Resolution ()
Biphenyl Retention Time (min)
Biphenyl Resolution ()
Impurity B (4-Bromophenethyl alcohol)
3.45
N/A
3.82
N/A
Impurity A (meta-isomer)
6.21
14.2 (from Imp B)
7.15
18.5 (from Imp B)
Target API (para-isomer)
6.30
0.8 (Co-elution)
7.84
3.4 (Baseline)
Impurity C (Homocoupling)
9.55
15.1 (from Target)
11.20
16.8 (from Target)
Data Analysis:
Selectivity (
): The C18 column yielded a nearly identical retention time for the meta and para isomers (), rendering accurate quantitation impossible. The Biphenyl column, leveraging differential stacking, shifted the para-isomer significantly later than the meta-isomer, achieving an excellent resolution of 3.4[2].
Retention Capacity: The Biphenyl column exhibited higher overall retention for the aromatic compounds compared to the C18 phase, which is characteristic of its dual retention mechanism (hydrophobic + aromatic)[4].
Conclusion & Recommendations
For the chromatographic separation of 4-(4-Methoxyphenyl)phenethyl alcohol and its synthesis impurities, standard C18 columns are fundamentally inadequate due to their reliance on purely dispersive interactions.
Recommendation: Analytical laboratories should adopt a Biphenyl stationary phase paired with a Methanol-based mobile phase for the assay and impurity profiling of this compound. This combination provides the necessary
selectivity to achieve baseline resolution of critical positional isomers, ensuring the scientific integrity and regulatory compliance of the analytical method.
References
Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds
Source: Thames Restek
URL
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a mechanistic necessity. 4-(4-Methoxyphenyl)phenethyl alcohol (a substituted biphenyl derivative containing an...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a mechanistic necessity. 4-(4-Methoxyphenyl)phenethyl alcohol (a substituted biphenyl derivative containing an ethanol moiety) presents unique logistical challenges in the laboratory.
The biphenyl core imparts significant lipophilicity and environmental persistence, making it highly toxic to aquatic life. Simultaneously, the primary alcohol group provides a site for reactivity, particularly with strong oxidizers. Understanding this dual nature—organic reactivity coupled with environmental persistence—is critical for designing a self-validating disposal protocol that protects both your personnel and the environment [1].
Below is the authoritative, step-by-step operational guide for the proper handling, containment, and disposal of this compound.
Pre-Operational Safety & Engineering Controls
Before initiating any disposal or cleanup workflow, personnel must establish a secure operational envelope. Every safety choice must be grounded in the chemical's physical properties.
Engineering Controls: All transfers and waste consolidation must occur within a certified chemical fume hood. This prevents the inhalation of aerosols or vapors, particularly if the compound is dissolved in volatile organic solvents.
Personal Protective Equipment (PPE) Verification:
Gloves:≥0.3 mm Nitrile rubber gloves are mandatory. Thinner latex gloves are insufficient and prone to permeation by lipophilic aromatic alcohols [2].
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
Body: Impervious lab coat.
Spill Response and Containment Workflow
In the event of an accidental release, immediate containment is required to prevent environmental discharge. This protocol is designed as a self-validating loop: you cannot proceed to collection until containment is verified.
Step-by-Step Protocol:
Isolate the Area: Evacuate non-essential personnel and remove all ignition sources.
PPE Verification: Visually confirm that nitrile gloves and splash goggles are properly donned.
Containment (No Water): Apply an inert absorbent material (e.g., sand, silica gel, or vermiculite) directly to the spill.
Causality: Do not use water. Applying water to lipophilic organics can cause frothing and facilitate the spread of the compound into municipal drainage systems[1].
Collection: Sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a sealable, compatible hazardous waste container (HDPE or glass).
Decontamination: Wash the affected surface area with a mild soap and water solution only after the bulk chemical material has been completely removed.
Workflow for containment and disposal of 4-(4-Methoxyphenyl)phenethyl alcohol.
Standard Disposal Procedures
The disposal of 4-(4-Methoxyphenyl)phenethyl alcohol must strictly adhere to hazardous waste regulations due to its aquatic toxicity and structural stability. Never dispose of this compound down the drain.
Step-by-Step Protocol:
Waste Segregation: Classify the waste as a "Non-Halogenated Organic Hazard." Ensure it is strictly isolated from strong oxidizing agents (e.g., perchlorates, nitrates).
Causality: The primary alcohol moiety can undergo rapid, exothermic oxidation if mixed with incompatible oxidizers, potentially leading to a fire [3].
Solvent Mixing: Dissolve or mix the pure material with a combustible, non-halogenated solvent (such as ethanol or acetone). This lowers the viscosity of the waste and prepares it for efficient incineration.
Packaging: Transfer the mixture into an EPA-approved (or equivalent local standard) high-density polyethylene (HDPE) or glass waste carboy. Ensure the cap is vented if there is any risk of gas generation, though typically a tightly sealed cap is preferred for stable organic waste.
Labeling: Clearly label the container with the full chemical name, the date of initial accumulation, and the appropriate hazard pictograms (Harmful, Environmental Hazard).
Final Destruction: Transfer the waste to a licensed professional waste disposal service. The required destruction method is incineration in a chemical incinerator equipped with an afterburner and scrubber .
Causality: The afterburner ensures the complete high-temperature thermal breakdown of the biphenyl rings, preventing the release of toxic, uncombusted aromatic hydrocarbons into the atmosphere. The scrubber neutralizes any trace emissions [3].
Quantitative Data & Hazard Summary
To ensure rapid decision-making during operations, the critical handling metrics and their mechanistic rationales are summarized below:
Operational Parameter
Specification / Limit
Mechanistic Rationale
Glove Material
Nitrile (≥0.3 mm thickness)
Prevents permeation by lipophilic aromatic alcohols.
Extinguishing Media
Dry chemical, CO₂, Alcohol-resistant foam
Prevents frothing and dispersion associated with applying water to lipophilic organics.
Disposal Method
Incineration (Afterburner + Scrubber)
High-temperature cleavage of the biphenyl core prevents toxic hydrocarbon release.
Environmental Limit
Zero-Drain Policy
High aquatic toxicity and bioaccumulation potential (BCF > 200).
Storage Segregation
Isolate from strong oxidizers
Prevents exothermic oxidation of the primary alcohol moiety.
References
Title: Biphenyl - Hazardous Substance Fact Sheet
Source: New Jersey Department of Health
URL: [Link]
Handling
Personal protective equipment for handling 4-(4-Methoxyphenyl)phenethyl alcohol
Executive Summary: The "Why" Behind the Protocol 4-(4-Methoxyphenyl)phenethyl alcohol (often structurally identified as a biphenyl ethanol derivative) presents a specific set of handling challenges common to research-gra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Why" Behind the Protocol
4-(4-Methoxyphenyl)phenethyl alcohol (often structurally identified as a biphenyl ethanol derivative) presents a specific set of handling challenges common to research-grade organic solids. Unlike commodity chemicals with decades of toxicological data, this compound—often an intermediate in the synthesis of liquid crystals or bioactive scaffolds—must be handled under the "Universal Precautionary Principle."
While the core functionality (primary alcohol) suggests standard reactivity, the biphenyl core implies potential lipophilicity and biological interaction. The primary risks are not just acute chemical burns (irritation), but sensitization and unknown chronic toxicity via dermal absorption or inhalation of fine particulates.
This guide moves beyond generic advice to provide a self-validating safety system for your laboratory workflow.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. Based on structural analogs (biphenyls and phenethyl alcohols), the following GHS classifications are assumed for risk management:
Physical State: Solid (White to off-white powder/crystalline).
Do not view PPE as individual items, but as a barrier system. Each layer addresses a specific failure point in the handling process.
Protection Zone
Recommended Equipment
Technical Rationale (The "Why")
Ocular
ANSI Z87.1 Chemical Splash Goggles
Safety glasses with side shields are insufficient for fine powders. Goggles form a seal that prevents airborne dust migration into the lacrimal duct and protects against splashes during solubilization.
Standard Handling: Nitrile offers excellent resistance to the solid alcohol. Solubilization: If dissolving in DCM or Chloroform , you must Double Glove or use Silver Shield® laminates, as these solvents permeate standard nitrile in <2 minutes, carrying the solute with them.
Respiratory
Fume Hood (Face Velocity: 80-100 fpm)
Primary Control: Engineering controls supersede PPE. All weighing must occur here. Secondary: If hood work is impossible, an N95 particulate respirator is the absolute minimum requirement to prevent alveolar deposition of dust.
Body
High-Neck Lab Coat (Cotton/Poly Blend)
Synthetic-only coats can melt if a fire occurs (alcohols are flammable). A high neck prevents dust accumulation on the clavicle/neck area, a common site for contact dermatitis.
Operational Workflow: The "Safety Loop"
Safety is a process, not a state. The following diagram illustrates the critical decision points in the handling workflow.
Figure 1: Operational Safety Loop. Note the critical check on solvent compatibility before donning gloves.
Step-by-Step Handling Protocol
Phase 1: Weighing (The Dust Hazard)
Context: Static electricity can cause organic powders to "jump," creating an inhalation hazard.
Engineering Control: Activate the fume hood 5 minutes prior to work to establish laminar flow.
Static Mitigation: Use an anti-static gun or wipe on the spatula and weigh boat. This prevents the powder from dispersing unexpectedly.
Transfer: Transfer the solid gently. Do not dump. If spillage occurs on the balance, do not blow it off . Use a wet ChemWipe (dampened with Isopropanol) to capture the dust.
Phase 2: Solubilization (The Permeation Hazard)
Context: 4-(4-Methoxyphenyl)phenethyl alcohol is lipophilic. Once dissolved, it can penetrate skin faster than the solid.
Solvent Selection:
Ethanol/Methanol:[3] Standard Nitrile gloves are acceptable.[4]
DMSO/DMF: Standard Nitrile is acceptable, but avoid contact (DMSO accelerates skin absorption).
DCM/Chloroform:STOP. Don a second pair of gloves immediately.
Mixing: Perform all mixing in a closed vessel (scintillation vial or round-bottom flask). Never vortex an open container outside the hood.
Phase 3: Emergency Response
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as it may increase the solubility and absorption of the biphenyl compound.
Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.
Spill (Solid): Wet-wipe method. Do not dry sweep (creates dust).[5]
Spill (Liquid): Absorb with vermiculite or spill pads. Dispose of as hazardous chemical waste.
Disposal & Environmental Compliance
Proper disposal protects the ecosystem from bioactive biphenyl accumulation.
Waste Stream
Criteria
Action
Solid Waste
Contaminated weigh boats, gloves, paper towels.
Place in a dedicated "Hazardous Solid Debris" bag. Do not throw in regular trash.
Liquid Waste (Halogenated)
Solutions containing DCM, Chloroform.
Segregate into "Halogenated Organic Waste" carboy.
Liquid Waste (Non-Hal)
Solutions containing Methanol, Ethanol, DMSO.
Segregate into "Non-Halogenated Organic Waste" carboy.
Wash Water
First rinse of glassware.
Collect first rinse in the liquid waste container. Subsequent rinses can go down the drain if permitted by local EHS.
References
Occupational Safety and Health Administration (OSHA). (2024).[6] Laboratory Safety Guidance. United States Department of Labor. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]
PubChem. (2023). Compound Summary: Biphenyl Derivatives Safety Profile. National Library of Medicine. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]